molecular formula C11H13ClO3 B184196 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone CAS No. 172739-45-6

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Katalognummer: B184196
CAS-Nummer: 172739-45-6
Molekulargewicht: 228.67 g/mol
InChI-Schlüssel: KPADWTIRNNDRIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8(13)10-4-3-9(7-11(10)14)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADWTIRNNDRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364920
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172739-45-6
Record name 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone: Properties, Synthesis, and Applications

Introduction

This compound is a substituted acetophenone derivative characterized by a synthetically versatile 3-chloropropoxy ether linkage. While not a final drug product itself, it represents a crucial intermediate and building block in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing a reactive ketone, a phenolic hydroxyl group, and a terminal alkyl chloride—makes it a valuable precursor for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and an expert perspective on its potential applications in drug discovery and development.

Chemical Identity and Structure

The molecule's core is a 2,4-disubstituted acetophenone. The hydroxyl group at the C2 position and the carbonyl of the acetyl group at C1 are sterically positioned to form a strong intramolecular hydrogen bond, a key feature influencing its reactivity and physical properties.[1] The 3-chloropropoxy chain at the C4 position provides a reactive handle for subsequent nucleophilic substitution reactions, enabling facile library synthesis and molecular elaboration.

Table 1: Chemical Identifiers and Core Properties

Identifier Value Source
IUPAC Name This compound -
CAS Number 172739-45-6 [2]
Molecular Formula C₁₁H₁₃ClO₃ [1]
Molecular Weight 228.66 g/mol [1]
Canonical SMILES CC(=O)C1=C(C=C(C=C1)OCCCCl)O -

| InChI Key | SBOVJJFHYBKNTH-UHFFFAOYSA-N | - |

Physicochemical and Crystallographic Properties

The compound presents as colorless crystals upon purification.[1] Its solid-state architecture is well-defined, with crystallographic data confirming an orthorhombic crystal system.[1] The intramolecular hydrogen bond between the C2-hydroxyl group and the acetyl oxygen (O-H···O) significantly impacts its conformation, locking the acetyl group nearly coplanar with the benzene ring and increasing its thermal stability.[1]

Table 2: Physicochemical and Crystallographic Data

Property Value Source
Appearance Colorless, block-like crystals [1]
Calculated Density (Dₓ) 1.357 Mg/m³ [1]
Crystal System Orthorhombic [1]
Space Group P2₁2₁2₁ [1]
Unit Cell Dimensions a = 18.620 Å, b = 11.963 Å, c = 5.0240 Å [1]

| Intramolecular Bonds | O-H···O hydrogen bond present |[1] |

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a selective O-alkylation, specifically the Williamson ether synthesis.[1][3] This classical yet robust method is preferred for its high yield and selectivity.

Synthetic Principle: Selective Williamson Ether Synthesis

The choice of 2,4-dihydroxyacetophenone as the starting material presents a challenge of selectivity, as it has two hydroxyl groups with different acidities. The C4-hydroxyl group is more phenolic (more acidic and sterically accessible) than the C2-hydroxyl group, which is chelated to the carbonyl oxygen via hydrogen bonding. Consequently, under controlled basic conditions (using a mild base like potassium carbonate), the C4-hydroxyl is preferentially deprotonated to form a phenoxide. This nucleophilic phenoxide then attacks the primary alkyl halide (1-bromo-3-chloropropane), displacing the bromide in an Sₙ2 reaction to form the desired ether linkage at the C4 position while leaving the C2-hydroxyl intact.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2,4-Dihydroxyacetophenone (1.0 eq)

  • 1-Bromo-3-chloropropane (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxyacetophenone (e.g., 3 mmol, 0.456 g), potassium carbonate (6 mmol, 0.829 g), and 10 mL of anhydrous acetone.

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (3 mmol, 0.472 g, ~0.3 mL) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).

  • Workup: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

Principle: Recrystallization is employed to purify the crude solid. The solvent system (n-hexane/ethyl acetate) is chosen based on the principle of "like dissolves like." The moderately polar product is soluble in the hot, polar ethyl acetate, while being insoluble in the nonpolar n-hexane. Upon cooling, the solubility decreases, forcing the pure product to crystallize out, leaving impurities behind in the solvent mixture.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add n-hexane dropwise until the solution becomes slightly turbid.

  • Warm the solution gently to redissolve the precipitate, then allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30 minutes to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum oven.

  • The final product should be colorless crystals, confirming high purity.[1]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 2,4-Dihydroxyacetophenone + 1-Bromo-3-chloropropane + K2CO3 in Acetone Reaction Reflux at ~65°C for 4h Reactants->Reaction Workup Cool & Filter Salts Reaction->Workup Crude Evaporate Solvent (Crude Product) Workup->Crude Recrystallize Recrystallize from Ethyl Acetate / n-Hexane Crude->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Dry Vacuum Drying Filter->Dry Final Pure Crystalline Product This compound Dry->Final

Caption: Workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

  • Elemental Analysis: Confirms the empirical formula of the compound. The reported values for C₁₁H₁₃ClO₃ are in excellent agreement with theoretical calculations (Calculated: C 55.96%, H 5.17%; Found: C 55.88%, H 5.25%).[1]

  • X-ray Crystallography: Provides unambiguous proof of structure, including bond lengths, angles, and the crucial intramolecular hydrogen bond.[1]

Expected Spectroscopic Signatures

While specific spectra for this compound are not widely published, its features can be reliably predicted based on its structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • ~12.0-13.0 ppm (s, 1H): Phenolic -OH proton, significantly downfield due to strong intramolecular H-bonding with the carbonyl.

    • ~7.6 ppm (d, 1H): Aromatic proton ortho to the acetyl group.

    • ~6.4-6.5 ppm (m, 2H): Remaining two aromatic protons.

    • ~4.2 ppm (t, 2H): -O-CH₂- protons of the propoxy chain.

    • ~3.8 ppm (t, 2H): -CH₂-Cl protons of the propoxy chain.

    • ~2.6 ppm (s, 3H): Acetyl -CH₃ protons.

    • ~2.3 ppm (quintet, 2H): Central -CH₂- of the propoxy chain.

  • FT-IR (KBr, cm⁻¹):

    • ~3000-3200 (broad): Intramolecularly bonded O-H stretch.

    • ~1640-1650: C=O stretch (ketone), frequency lowered by H-bonding and conjugation.

    • ~1250 & ~1050: C-O stretches for aryl-ether linkage.

    • ~750-650: C-Cl stretch.

Analytical Protocol: Purity Assessment by HPLC

Rationale: Reversed-phase HPLC is the standard method for assessing the purity of moderately polar organic molecules. A C18 column separates compounds based on hydrophobicity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Result: A single major peak with >98% peak area indicates high purity.

Reactivity and Potential for Derivatization

The true value of this compound lies in its potential as a versatile synthetic intermediate. The terminal alkyl chloride is a prime site for nucleophilic substitution, allowing for the introduction of diverse functional groups.

Key Reactive Sites:

  • Alkyl Chloride: The most synthetically useful handle. It readily reacts with amines (secondary amines are common in drug scaffolds), thiols, azides, and other nucleophiles to generate a wide array of derivatives.

  • Phenolic Hydroxyl: While its reactivity is dampened by H-bonding, it can be alkylated or acylated under more forcing conditions.

  • Ketone Carbonyl: Can undergo reactions such as reduction to an alcohol, reductive amination, or condensation reactions (e.g., Claisen-Schmidt) to form chalcones.

Derivatization Pathways

G cluster_derivatives Potential Derivatives via Nucleophilic Substitution Core 1-[4-(3-Chloropropoxy)- 2-hydroxyphenyl]-1-ethanone Amine Secondary Amines (e.g., Piperazines, Morpholines) Core->Amine + R₂NH Thiol Thiols / Thiophenols Core->Thiol + RSH Azide Azides (for Click Chemistry) Core->Azide + NaN₃ Other Alcohols, Phenols, Carboxylates Core->Other + R-OH, etc.

Caption: Derivatization potential from the chloropropyl group.

Applications in Research and Drug Development

This molecule is a strategic starting point for creating libraries of compounds for high-throughput screening. Its utility is best understood by examining structurally similar compounds. For instance, the closely related 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone is a known intermediate in the synthesis of the atypical antipsychotic drug Iloperidone.[2] This parallel strongly suggests that this compound is an ideal candidate for similar synthetic campaigns targeting G-protein coupled receptors (GPCRs) or other CNS targets.

Furthermore, the hydroxyphenyl ethanone core is a common feature in natural products and bioactive molecules, including chalcones, which are known for their broad spectrum of biological activities.[4][5][6] This compound serves as an excellent precursor for synthesizing novel chalcone derivatives by condensation with various aldehydes. The attached chloropropoxy chain can then be modified post-condensation to fine-tune properties like solubility, cell permeability, and target engagement, accelerating the structure-activity relationship (SAR) studies essential for drug development.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular scaffold. Its well-defined chemical properties, straightforward and selective synthesis, and, most importantly, its trifunctional reactivity make it an exceptionally valuable tool for researchers in medicinal chemistry. The terminal chloride, in particular, acts as a versatile anchor point for combinatorial chemistry, enabling the rapid generation of diverse molecular entities for screening and optimization in the pursuit of novel therapeutics.

References

  • Ma, L., Wang, Y., & Zhang, F. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o52. [Link]

  • Kwiecień, H., & Goszczyńska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 853–882. [Link]

  • S. Asath, D., & et al. (2022). FT-IR, NMR and X-ray Crystallography Dataset for Newly Synthesized Alkoxy-Chalcone featuring (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy) phenyl)prop-2-en-1-one. ResearchGate. [Link]

  • Ma, L., & Wang, Y. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o405. [Link]

  • Liu, Z. Y., et al. (2009). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. Bioorganic & Medicinal Chemistry Letters, 19(15), 4167–4170. [Link]

  • Yildiz, M., et al. (2017). (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. ResearchGate. [Link]

  • Patel, K., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis pathway for 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone, a valuable chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and discusses critical parameters for successful synthesis.

Introduction: A Versatile Building Block

This compound is a halogenated aromatic ether and a derivative of acetophenone.[1] Its structure, featuring a reactive chloropropyl chain and a phenolic hydroxyl group, makes it a strategic precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Chlorinated acetophenones are widely recognized as crucial intermediates for manufacturing active pharmaceutical ingredients.[2] The synthesis of the title compound is primarily achieved through a regioselective O-alkylation of 2',4'-dihydroxyacetophenone with 1-bromo-3-chloropropane, a classic application of the Williamson ether synthesis.[3]

The Core Synthesis Pathway: A Mechanistic Dissection

The formation of this compound is a prime example of the Williamson ether synthesis, which proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[3][4] This reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[5]

Overall Reaction Scheme:

Caption: Overall synthesis of the target compound.

Key Reagents and Their Roles
  • 2',4'-Dihydroxyacetophenone (Substrate): Also known as resacetophenone, this molecule possesses two hydroxyl groups at positions 2 and 4.[6] The key to this synthesis is the selective alkylation of only one of these groups. The hydroxyl group at the 4-position (para to the acetyl group) is more acidic and sterically more accessible than the 2-position (ortho) hydroxyl group. The 2-OH group is involved in strong intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group, reducing its nucleophilicity.

  • 1-Bromo-3-chloropropane (Alkylating Agent): This dihalogenated alkane is chosen for its differential reactivity. The carbon-bromine bond is weaker and bromine is a better leaving group than chlorine. This allows for a selective S_N2 reaction at the bromine-bearing carbon, leaving the chloro group intact for subsequent synthetic modifications.

  • Potassium Carbonate (Base): A moderately weak inorganic base is crucial for this reaction. Its primary function is to deprotonate the more acidic 4-hydroxyl group of 2',4'-dihydroxyacetophenone, forming a phenoxide ion. This phenoxide is a potent nucleophile required for the S_N2 attack. Using a strong base could lead to undesired side reactions, such as deprotonation of the less acidic 2-OH group or elimination reactions with the alkyl halide.[7]

  • Acetone (Solvent): A polar aprotic solvent like acetone is ideal for S_N2 reactions. It can dissolve the ionic intermediates (the potassium phenoxide) but does not solvate the nucleophile as strongly as protic solvents would. This leaves the nucleophile "naked" and highly reactive, promoting a faster substitution reaction.

The S_N2 Mechanism: A Step-by-Step View

The Williamson ether synthesis is a classic S_N2 reaction characterized by a backside attack of a nucleophile on an electrophilic carbon, occurring in a single, concerted step.[4]

  • Deprotonation: The base (K₂CO₃) abstracts the acidic proton from the 4-hydroxyl group of 2',4'-dihydroxyacetophenone to form a potassium phenoxide intermediate.

  • Nucleophilic Attack: The resulting phenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom attached to the bromine in 1-bromo-3-chloropropane.[8] This attack occurs from the side opposite to the bromine atom (backside attack).[9]

  • Transition State & Product Formation: A high-energy transition state is formed where the C-O bond is partially forming and the C-Br bond is partially breaking. The reaction proceeds through this state to yield the final ether product, this compound, and potassium bromide as a byproduct.[8][9]

Caption: The two-step process of the S_N2 mechanism.

Field-Proven Experimental Protocol

The following protocol is a robust method for the synthesis of this compound, adapted from established literature.[3]

Materials and Equipment
  • Reagents:

    • 2',4'-Dihydroxyacetophenone (C₈H₈O₃)

    • 1-Bromo-3-chloropropane (C₃H₆BrCl)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Acetone (CH₃COCH₃)

    • n-Hexane

    • Ethyl Acetate

  • Equipment:

    • 50 mL round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Stir bar

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Beakers and graduated cylinders

    • TLC plates and chamber

Step-by-Step Procedure
  • Charging the Reaction Vessel: In a 50 mL round-bottom flask, combine 2',4'-dihydroxyacetophenone (3 mmol), anhydrous potassium carbonate (6 mmol), and 10 mL of acetone.

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (3 mmol) to the mixture.

  • Reaction Conditions: Equip the flask with a reflux condenser and a stir bar. Heat the mixture to 373 K (100 °C) and stir vigorously for 4 hours.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

  • Work-up: After 4 hours, cool the reaction mixture to room temperature. Filter the mixture to remove the solid potassium carbonate and potassium bromide byproduct.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of hot ethyl acetate and add n-hexane until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.[3]

  • Final Product: Collect the crystals by filtration, wash with cold n-hexane, and dry under vacuum. The final product should be an off-white solid.[10]

Summary of Reaction Parameters
ParameterValueRationale
Molar Ratio 1:1:2(Substrate : Alkylating Agent : Base) Ensures complete deprotonation and reaction.
Solvent AcetonePolar aprotic solvent favors the S_N2 mechanism.
Temperature 373 K (Reflux)Provides sufficient energy to overcome the activation barrier without promoting side reactions.[3]
Reaction Time 4 hoursSufficient for reaction completion as per literature reports.[3]
Purification RecrystallizationEffective method for obtaining a high-purity crystalline product.[3]

Critical Parameters and Optimization

Achieving high yield and purity in this synthesis requires careful control over several factors.

  • Regioselectivity: The primary challenge is to ensure the alkylation occurs exclusively at the 4-position hydroxyl group. While the inherent reactivity difference between the 4-OH and 2-OH groups provides a strong basis for this selectivity, using a mild base like K₂CO₃ is critical. Recent studies have shown that using cesium bicarbonate in acetonitrile can lead to excellent regioselectivity and high yields for similar alkylations of 2,4-dihydroxyacetophenones.[7][11]

  • Avoiding Side Reactions: The primary side reaction to avoid is the further reaction of the product or starting material. Using a 1:1 molar ratio of the dihydroxyacetophenone to the alkylating agent minimizes the chance of dialkylation.[7] Another potential side reaction is the elimination of HBr from 1-bromo-3-chloropropane, which can be minimized by avoiding overly strong bases and high temperatures.[12]

  • Purity of Reagents: The use of anhydrous potassium carbonate and a dry solvent is important. Water can compete with the phenoxide as a nucleophile and can also reduce the effectiveness of the base.

Safety and Hazard Management

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 1-Bromo-3-chloropropane: This substance is a flammable liquid and vapor.[13] It is harmful if swallowed, toxic if inhaled, and is suspected of causing genetic defects.[13][14] Always wear protective gloves, clothing, eye protection, and use only in a well-ventilated area.[14][15] Avoid breathing vapors.[14]

  • 2',4'-Dihydroxyacetophenone: May cause skin and eye irritation. Standard laboratory PPE (lab coat, gloves, and safety glasses) should be worn.

  • Potassium Carbonate: Causes serious eye irritation. Avoid contact with eyes and skin.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[14][15]

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and well-documented procedure. The key to a successful outcome lies in understanding the S_N2 mechanism and leveraging the inherent regioselectivity of the 2',4'-dihydroxyacetophenone substrate. By carefully controlling the choice of base, solvent, and reaction temperature, researchers can consistently produce this valuable intermediate in high yield and purity, paving the way for its application in advanced organic synthesis and drug discovery.

References

  • Ma, Y.-T., et al. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. Available at: [Link]

  • Tahir, M. H., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1087. Available at: [Link]

  • Zhu, J., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 96, 153748. Available at: [Link]

  • Zhang, Y.-L., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]

  • ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
  • PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS. (2022). Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved from [Link]

  • Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Charting the Unexplored Territory of a Resacetophenone Derivative

In the vast landscape of pharmacological research, a multitude of synthetic compounds hold the promise of novel therapeutic interventions. Among these is 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone, a derivative of resacetophenone. While its synthesis and crystalline structure are documented, its precise mechanism of action remains a subject of scientific inquiry. This technical guide ventures into this uncharted territory. In the absence of definitive studies on this specific molecule, we will construct a scientifically-grounded framework for its potential biological activities. By dissecting its structural components and drawing parallels with related, well-characterized compounds, we aim to provide a comprehensive roadmap for researchers to elucidate its pharmacological profile. This document is not a declaration of a known mechanism but an expertly crafted guide to its discovery.

I. Molecular Profile and Synthesis of this compound

This compound is a synthetic organic compound, characterized as a halogenated aromatic ether and a derivative of acetophenone[1]. At room temperature, it typically presents as a pale yellow solid[1].

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClO₃[2]
Molecular Weight228.66 g/mol [2]
AppearancePale yellow solid[1]
CAS Number172739-45-6[1]

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method in organic chemistry[2][3]. This reaction involves the alkylation of a phenol with an alkyl halide in the presence of a base[2][3].

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation : In a 50 ml flask, combine 2,4-dihydroxyacetophenone (resacetophenone) (3 mmol), potassium carbonate (6 mmol), and 1-bromo-3-chloropropane (3 mmol)[2].

  • Solvent Addition : Add 10 ml of acetone to the flask[2].

  • Reaction : Stir the mixture at 373 K (100 °C) for 4 hours to yield the crude product[2].

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as n-hexane/ethyl acetate, to obtain crystals of this compound[2].

II. Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct mechanistic studies, we will explore potential pathways based on the known biological activities of structurally related compounds. The core structure, a hydroxyacetophenone, is a versatile scaffold known to exhibit a range of pharmacological effects[3][4][5].

A. Potential Anti-Inflammatory Activity via COX-2 Inhibition

The precursor molecule, 2',4'-dihydroxyacetophenone (resacetophenone), has been reported to inhibit the transcription of cyclooxygenase-2 (COX-2). This suggests a potential anti-inflammatory mechanism.

COX2_Inhibition_Pathway

B. Modulation of Nuclear Receptors: LXR Agonism and FXR Antagonism

Recent studies have implicated hydroxyacetophenone derivatives in the modulation of nuclear receptors, which are key regulators of metabolism and inflammation.

  • Liver X Receptor (LXR) Agonism : A 2-hydroxyacetophenone derivative has been identified as a potent and selective agonist for LXRβ[6]. LXR activation plays a crucial role in cholesterol homeostasis and has anti-atherosclerotic effects[6].

  • Farnesoid X Receptor (FXR) Antagonism : Another study discovered hydroxyacetophenone derivatives as moderate antagonists of the farnesoid X receptor (FXR)[7]. FXR is a key regulator of bile acid and lipid metabolism.

Nuclear_Receptor_Modulation

C. Broad-Spectrum Biological Activities

Acetophenone derivatives are known to possess a wide array of biological activities, which could be relevant to the compound . These include:

  • Antioxidant properties [3][8]

  • Antimicrobial and antifungal effects [4][5]

  • Cytotoxic activity against cancer cell lines [4][5]

  • Antiviral and antimalarial potential [4]

III. A Practical Guide to Mechanistic Elucidation: Experimental Workflows

To investigate the hypothesized mechanisms of action, a structured experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path for researchers.

Workflow 1: Investigating Anti-Inflammatory Properties

Anti_Inflammatory_Workflow

Experimental Protocol: Anti-Inflammatory Assay
  • Cell Culture and Viability :

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Determine the non-toxic concentration range of this compound using an MTT assay.

  • LPS Stimulation and Treatment :

    • Seed cells in appropriate plates and allow them to adhere.

    • Pre-treat cells with various non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement :

    • Collect the cell culture supernatant.

    • Measure the nitric oxide production using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Analysis :

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant using commercially available ELISA kits.

  • Western Blotting :

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, iNOS, and phosphorylated NF-κB.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

Workflow 2: Screening for Nuclear Receptor Activity

Nuclear_Receptor_Workflow

Experimental Protocol: Nuclear Receptor Reporter Assay
  • Cell Culture and Transfection :

    • Culture HEK293T cells.

    • Co-transfect cells with plasmids encoding the full-length nuclear receptor (LXR or FXR), a reporter plasmid containing the receptor's response element upstream of a luciferase gene, and a control plasmid (e.g., β-galactosidase).

  • Compound Treatment :

    • Treat the transfected cells with a range of concentrations of this compound.

    • Include a known agonist (for agonism assay) or antagonist (for antagonism assay) as a positive control.

  • Luciferase Assay :

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase activity to the control plasmid expression.

  • Target Gene Expression Analysis :

    • Treat relevant cell lines (e.g., HepG2 for FXR) with the compound.

    • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known target genes (e.g., ABCA1 for LXR, SHP for FXR).

IV. Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is in its nascent stages. This guide provides a robust framework for initiating this investigation, grounded in the established pharmacology of its structural relatives. The proposed experimental workflows offer a clear and logical progression for elucidating its potential anti-inflammatory and metabolic regulatory roles. Further research into its broader biological activities, including potential antimicrobial and cytotoxic effects, is also warranted. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of this intriguing molecule.

V. References

  • Ma, L., et al. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. Available at: [Link]

  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. Available at: [Link]

  • Wang, H. Y., & Jian, F. F. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol. Retrieved from [Link]

  • Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. Bioorganic & Medicinal Chemistry, 24(15), 3295-3305. Available at: [Link]

  • Prabha, I., & Nagarajan, N. S. (2012). Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. Research Journal of Pharmacy and Technology, 5(4), 539-542. Available at: [Link]

  • Jadhav, S. B., et al. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Journal of Advanced Scientific Research, 16(01), 01-16. Available at: [Link]

  • Cosmetic Ingredient Review. (2021). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Retrieved from [Link]

  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. Available at: [Link]

  • Kwiecień, H., & Goszczyńska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

  • Vibzzlab. (2023, August 27). Resacetophenone (2,3 dihydroxyacetophenone) organic synthesis [Video]. YouTube. [Link]

  • Wang, Y., et al. (2014). Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry, 22(5), 1647-1655. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. European Journal of Medicinal Chemistry, 93, 337-345. Available at: [Link]

  • Boron Molecular. (n.d.). 1-(4-hydroxyphenyl)ethanone oxime. Retrieved from [Link]

  • Tzakou, O., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6296. Available at: [Link]

  • Knudsen, L. B., et al. (2007). Acylated glp-1 compounds. Google Patents. Retrieved from

  • Bemis, J. E., et al. (2008). Pharmaceutical compositions of isolated orthorhombic crystalline 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyric acid and methods of use. Google Patents. Retrieved from

Sources

A Comprehensive Technical Guide to the Research Applications of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetophenone scaffold, a simple aromatic ketone, represents one of the most versatile and foundational building blocks in modern chemical research. Its inherent reactivity—stemming from both the carbonyl group and the aromatic ring—provides a gateway to a vast chemical space populated by molecules with profound applications across multiple scientific disciplines. This technical guide offers an in-depth exploration of the research applications of acetophenone derivatives, designed for researchers, medicinal chemists, and materials scientists. Moving beyond a mere catalog of uses, this document elucidates the causal chemistry behind synthetic choices, details field-proven experimental protocols, and grounds key claims in authoritative literature. We will traverse its pivotal role in the synthesis of bioactive heterocycles and blockbuster drugs, its function in the development of advanced polymers and functional materials, and its utility in modern catalysis, providing a comprehensive view of how this humble ketone continues to shape scientific innovation.

Chapter 1: The Acetophenone Core: Physicochemical Properties and Synthetic Avenues

The utility of acetophenone (1-phenylethanone) and its derivatives originates from its distinct structural features: a carbonyl group (C=O) directly attached to a benzene ring. This arrangement imparts a unique combination of reactivity and stability. The carbonyl group's α-carbon is acidic, making it susceptible to deprotonation to form a nucleophilic enolate, while the carbonyl carbon itself is electrophilic. The benzene ring can undergo electrophilic aromatic substitution, with the acetyl group acting as a deactivating, meta-directing substituent.[1] These properties are the cornerstone of its synthetic versatility.

The primary route for synthesizing substituted acetophenones is the Friedel-Crafts acylation , where a substituted benzene is acylated using an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method allows for the direct installation of the acetyl group onto a wide variety of aromatic systems, creating a diverse library of starting materials.

However, the true power of acetophenone derivatives is realized when they are used as precursors for more complex structures. A paramount example is the Claisen-Schmidt condensation , an aldol condensation between an acetophenone derivative and an aromatic aldehyde. This reaction is fundamental to the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones), which are not only crucial intermediates for flavonoids but also possess a remarkable spectrum of biological activities themselves.[2] The choice of a strong base (e.g., NaOH, KOH) as a catalyst is critical; its function is to deprotonate the α-carbon of the acetophenone, generating the enolate ion required to attack the aldehyde carbonyl, thereby initiating C-C bond formation.[2][3]

G cluster_reactants Reactants cluster_catalyst Catalyst A Acetophenone Derivative (Enolate Precursor) D Enolate Formation (Nucleophile) A->D B Aromatic Aldehyde (Electrophile) E Nucleophilic Attack on Aldehyde Carbonyl B->E C Base (e.g., NaOH) Deprotonates α-carbon C->D D->E F Aldol Adduct (Intermediate) E->F G Dehydration (Water Elimination) F->G H Chalcone Product (α,β-Unsaturated Ketone) G->H

Caption: Logical workflow of the base-catalyzed Claisen-Schmidt condensation.

Chapter 2: Applications in Medicinal Chemistry and Drug Discovery

The acetophenone moiety is a privileged scaffold in medicinal chemistry, serving both as a key precursor for complex drugs and as a core component of naturally derived bioactive molecules.[4][5]

As Precursors for Marketed Pharmaceuticals

Many widely used drugs trace their synthetic origins to an acetophenone derivative. The versatility of the ketone allows for its conversion into alcohols, amines, and carboxylic acids, which are essential functional groups in pharmacologically active agents.[6] A prominent example is the synthesis of Ibuprofen , a ubiquitous nonsteroidal anti-inflammatory drug (NSAID). The modern, highly efficient "Green" BHC synthesis begins with 4'-isobutylacetophenone.[7][8]

BHC_Synthesis start 4'-Isobutylacetophenone step1 Catalytic Hydrogenation (e.g., Pd/C, H₂) start->step1 intermediate 1-(4-isobutylphenyl)ethanol step1->intermediate step2 Palladium-Catalyzed Carbonylation (CO, Pd catalyst) intermediate->step2 end Ibuprofen step2->end

Caption: Workflow of the BHC "Green" Synthesis of Ibuprofen.

This process highlights the strategic conversion of the acetyl group into the required propionic acid moiety with high atom economy.[7] Other notable drugs synthesized from acetophenone precursors include the antidepressant bupropion and the hypnotic agent zolpidem .[4]

Bioactive Chalcones and Heterocycles

As established, acetophenone derivatives are the gateway to chalcones. The reactive α,β-unsaturated carbonyl system in chalcones makes them potent Michael acceptors, enabling them to interact with biological nucleophiles like cysteine residues in proteins, which is a key mechanism for their diverse bioactivities.[3] These activities span a wide therapeutic range, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3]

The table below summarizes the cytotoxic activity (IC₅₀ values) of several acetophenone-derived chalcones against various cancer cell lines, demonstrating the potential for developing potent anticancer agents from this scaffold.

Compound ID / DescriptionCancer Cell LineIC₅₀ (µM)Reference
Pyrazoline Derivative 7MCF-7 (Breast)6.50[5][9]
4'-aminoacetophenone deriv. (3o)Glioblastoma Stem Cells< 10[1]
Piperonal ChalconeK562 (Leukemia)< 1
Chalcone 2 (methoxy at ring B)T47D (Breast)44.67 µg/mL[10]
Chalcone 1 (unsubstituted)T47D (Breast)72.44 µg/mL[10]

Note: Direct comparison of µM and µg/mL values requires knowledge of molecular weights. The data illustrates the range of activities found.

Case Study: Paeonol and Apocynin - Modulators of Inflammatory Pathways

Naturally occurring hydroxy- and methoxy-substituted acetophenones are exemplars of simple molecules with potent, targeted biological activity. Paeonol (2-hydroxy-4-methoxyacetophenone) and Apocynin (4-hydroxy-3-methoxyacetophenone) are well-studied for their profound anti-inflammatory properties.[4][5]

The mechanism of action for these compounds involves the modulation of critical inflammatory signaling cascades. Paeonol, for instance, has been shown to inhibit the Toll-like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] In an inflammatory state (e.g., stimulated by lipopolysaccharide, LPS), TLR4 activation triggers a cascade through the adaptor protein MyD88, leading to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB transcription factor (a p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6).[12] Paeonol intervenes by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory response.[11][12]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα NF-κB (p65/p50) Inactive Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB degradation releases DNA DNA NFkB->DNA translocates Paeonol Paeonol Paeonol->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

Caption: Paeonol's inhibition of the TLR4/NF-κB inflammatory pathway.

Experimental Protocol: Synthesis and Bioactivity Screening of a Novel Chalcone

This section provides a self-validating workflow for synthesizing and evaluating a novel chalcone derivative.

Part A: Synthesis via Claisen-Schmidt Condensation [13][14]

  • Reactant Preparation: In a round-bottom flask, dissolve the starting acetophenone derivative (1.0 eq, e.g., 2.5 mmol) and the selected aromatic aldehyde (1.0 eq, e.g., 2.5 mmol) in ethanol (15-20 mL).

  • Catalyst Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. Add a 40% aqueous solution of NaOH or KOH (e.g., 10 mL of 2N NaOH) dropwise to the stirred mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C). The reaction time can vary significantly (from a few hours to 48 hours) depending on the reactivity of the substrates.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base and precipitate the chalcone product.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Part B: Cytotoxicity Screening using MTT Assay [10]

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcone in the culture medium. Replace the old medium with the medium containing various concentrations of the chalcone. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Innovations in Materials Science

The reactivity of the acetophenone scaffold also lends itself to applications in materials science, particularly in corrosion inhibition and polymer chemistry.

Acetophenone Derivatives as Corrosion Inhibitors

Corrosion of metals is a significant industrial problem, especially in acidic environments used for cleaning and processing.[6] Organic molecules containing heteroatoms (N, O, S) and π-electron systems can act as effective corrosion inhibitors by adsorbing onto the metal surface. They form a protective barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[15] Acetophenone derivatives, with their aromatic ring and oxygen heteroatom, fit this profile perfectly.

The effectiveness of an inhibitor is quantified by its Inhibition Efficiency (IE), which can be determined using electrochemical methods. Studies on 3-nitroacetophenone have shown that its IE increases with concentration, reaching a maximum at a specific threshold.[6]

InhibitorCorrosive MediumConcentration (ppm)Inhibition Efficiency (IE%)Reference
3-Nitroacetophenone1 N HCl5025.4[6]
3-Nitroacetophenone1 N HCl10040.9[6]
3-Nitroacetophenone1 N HCl15050.0[6]
3-Nitroacetophenone1 N HCl20059.0[6]
3-Nitroacetophenone1 N HCl25064.0[6]
2-thiophene acetyl chloride1 M H₂SO₄20065.8[16]
Experimental Protocol: Evaluating Corrosion Inhibition by Potentiodynamic Polarization[18][19][20]

This protocol describes a standard electrochemical method to quantify inhibitor performance.

  • Electrode Preparation: Prepare a working electrode from the metal of interest (e.g., mild steel coupon). Polish the surface to a mirror finish, then degrease with acetone and rinse with deionized water.

  • Electrochemical Cell Setup: Assemble a three-electrode cell containing the corrosive solution (e.g., 1 M HCl). The cell consists of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum or graphite rod).

  • System Stabilization: Immerse the electrodes in the solution (with and without a specific concentration of the acetophenone derivative inhibitor) and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is achieved.

  • Polarization Scan: Using a potentiostat, scan the potential from a cathodic value (e.g., -250 mV relative to OCP) to an anodic value (e.g., +250 mV relative to OCP) at a slow, constant scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the measured current density (log i) versus the applied potential (E). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] × 100 where icorr_blank is the corrosion current density without the inhibitor and icorr_inh is the corrosion current density with the inhibitor.

    • Analyze the shift in Ecorr. A significant shift (>85 mV) indicates either anodic or cathodic inhibition, while a small shift suggests a mixed-type inhibitor that affects both reactions.[15]

Role in Polymer Chemistry: Photoinitiators

Substituted acetophenones and related structures like benzophenone are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives.[17][18] A photoinitiator is a compound that, upon absorbing light energy (typically UV), generates reactive species—free radicals or cations—that initiate polymerization.[19]

Acetophenone derivatives primarily function as Type I (cleavage) or Type II (hydrogen abstraction) free-radical photoinitiators.[17][19]

  • Type I: Upon UV absorption, the molecule undergoes unimolecular bond cleavage to directly form two free radicals.

  • Type II: The excited state of the photoinitiator interacts with a co-initiator (a synergist molecule), typically through hydrogen abstraction or electron transfer, to generate the initiating radicals.

The key to this application is the efficient absorption of UV light and conversion of that energy into chemical reactivity, enabling the rapid, solvent-free curing of polymer networks.[20] The choice of a specific acetophenone derivative is dictated by its absorption spectrum, which must overlap with the emission spectrum of the UV lamp being used.[17]

Chapter 4: Future Outlook and Emerging Applications

The research landscape for acetophenone derivatives continues to expand. Emerging areas include their use as building blocks in the synthesis of novel organic light-emitting diodes (OLEDs), their application as photosensitizers in photodynamic therapy and targeted chemical synthesis, and the development of advanced catalysts based on acetophenone-ligand complexes. The inherent simplicity, low cost, and synthetic tractability of the acetophenone core ensure that it will remain a central and indispensable tool for chemists and materials scientists aiming to solve complex scientific challenges.

References

  • Jurczyk, S., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. International Journal of Molecular Sciences. Available at: [Link]

  • nevolab GmbH. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Reaction Note 2201. Available at: [Link]

  • Salum, K. A., et al. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science, 10(08), 020-036. Available at: [Link]

  • Asiri, A. M., & Khan, S. A. (2011). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

  • Susanti, D., et al. (2018). IC50 values and selectivity index of chalcone (1-4) against cancer cells. ResearchGate. Available at: [Link]

  • Chemistry Learning. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • Mohammed, Y., et al. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. Borno Medical Journal. Available at: [Link]

  • Sathiyapriya, T., et al. (2022). Effect of 3-Nitroacetophenone on Corrosion Inhibition of Mild Steel in Acidic Medium. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Veliz, E. A., et al. (2022). IC 50 of 4 -aminoacetophenone chalcone derivatives. ResearchGate. Available at: [Link]

  • Salum, K. A., et al. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. SciSpace. Available at: [Link]

  • Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of the testing set-up used for potentiodynamic polarization study. Available at: [Link]

  • Racz, A., et al. (2020). Ibuprofen: synthesis and properties. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Target-signaling pathway network of paeonol anti-inflammatory activity. Available at: [Link]

  • McKenna, M., & Venteicher, R. (2019). Ibuprofen Synthesis. Synaptic. Available at: [Link]

  • Soliman, S.A., et al. (2014). Inhibition performance of mild steel corrosion in acidic media using 2-thiophene acetyl chloride. SciSpace. Available at: [Link]

  • Sun, L., et al. (2021). Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology. PubMed Central. Available at: [Link]

  • Al-Masoudi, W. A. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.5% NaCl Solution with CO2 Saturation. MDPI. Available at: [Link]

  • Li, W., et al. (2023). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. MDPI. Available at: [Link]

  • SpecialChem. (2023). Photoinitiators for UV curable coatings, adhesives. YouTube. Available at: [Link]

  • El-Ghezal, L., et al. (2015). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PubMed Central. Available at: [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. Available at: [Link]

  • El-Bakly, W. M., et al. (2022). Paeonol Attenuates Hepatic Ischemia/Reperfusion Injury by Modulating the Nrf2/HO-1 and TLR4/MYD88/NF-κB Signaling Pathways. MDPI. Available at: [Link]

  • Li, M., et al. (2023). Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives. ResearchGate. Available at: [Link]

  • Adebayo, S. O., et al. (2021). Potentiodynamic Corrosion Testing. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of paeonol on the NF-κβ signaling pathway. Available at: [Link]

  • Int. J. Electrochem. Sci. (2011). Corrosion Inhibition of Mild Steel by Benzopyranone Derivative in 1.0 M HCl Solutions. Available at: [Link]

  • Zheng, Y., et al. (2012). Paeonol From Hippocampus Kuda Bleeler Suppressed the Neuro-Inflammatory Responses in Vitro via NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Photoinitiators with low migration capability based on benzophenone. Available at: [Link]

  • Elango, V. (1990). Method for producing ibuprofen. European Patent EP 0400892 A2.
  • JoVE. (2022). Potentiodynamic Corrosion testing | Protocol Preview. YouTube. Available at: [Link]

  • Crihfield, A., et al. (2015). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Materials

1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone is a substituted acetophenone derivative that presents a unique combination of reactive functional groups, making it a highly valuable, yet underutilized, intermediate in the field of material science. Its structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilic terminal chlorine atom, and a reactive ketone, opens avenues for a multitude of chemical transformations. This trifecta of reactivity allows for its use in the synthesis of a diverse range of functional monomers, polymers, and resins with tailored properties.

The strategic placement of the hydroxyl group ortho to the acetyl group allows for intramolecular hydrogen bonding, influencing the molecule's reactivity and conformation[1]. The para-substituted chloropropoxy chain provides a flexible linker and a reactive site for nucleophilic substitution, enabling grafting onto surfaces or integration into polymer backbones. This application note will detail the synthesis of this versatile compound and explore its potential in creating novel chalcone-based polymers and epoxy resins, providing detailed protocols for researchers and scientists in materials development and drug delivery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClO₃[1]
Molecular Weight228.67 g/mol [2]
AppearanceOff-white to pale yellow solid[3][4]
Melting Point41.5-42.5 °C (for a related compound)[4]
Key Functional GroupsPhenolic hydroxyl, acetyl (ketone), chloropropoxyN/A

PART 1: Synthesis of this compound

The synthesis of the title compound is readily achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers[1][5]. This reaction involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide. In this specific protocol, the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone is selectively alkylated.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants reactant1 2,4-Dihydroxyacetophenone base K₂CO₃ reaction_arrow reactant2 1-Bromo-3-chloropropane solvent Acetone product This compound + +

Caption: Williamson ether synthesis of the target compound.

Detailed Protocol

Materials:

  • 2,4-Dihydroxyacetophenone (1.0 eq)

  • 1-Bromo-3-chloropropane (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Acetone (anhydrous)

  • Ethyl acetate

  • n-Hexane

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard glassware for workup and recrystallization

Procedure:

  • To a 50 mL round-bottom flask, add 2,4-dihydroxyacetophenone (e.g., 3 mmol, 0.456 g), anhydrous potassium carbonate (e.g., 6 mmol, 0.829 g), and 10 mL of acetone[1].

  • Stir the suspension at room temperature for 15 minutes to ensure proper mixing.

  • Add 1-bromo-3-chloropropane (e.g., 3 mmol, 0.472 g, 0.31 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 60-70°C) with vigorous stirring.

  • Maintain the reaction at reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purify the crude product by recrystallization from a mixture of n-hexane and ethyl acetate to yield the final product as an off-white solid[1][4].

Expected Yield: ~75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

PART 2: Application in Chalcone Polymer Synthesis

Chalcones are a class of compounds characterized by an α,β-unsaturated ketone core and are known precursors for polymers with interesting optical and thermal properties[6]. The ketone functionality of this compound allows for its use in a Claisen-Schmidt condensation to form a novel, functional chalcone monomer. The terminal chloro group can then be used for subsequent polymerization or grafting.

Workflow for Chalcone Polymer Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Characterization A 1-[4-(3-Chloropropoxy)-2- hydroxyphenyl]-1-ethanone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Functional Chalcone Monomer C->D E Polymerization Reaction (e.g., Polycondensation) D->E F Functional Chalcone Polymer E->F G Spectroscopic Analysis (NMR, FT-IR) F->G H Thermal Analysis (TGA, DSC) F->H I Molecular Weight Determination (GPC) F->I

Caption: Workflow for the synthesis and characterization of a chalcone polymer.

Protocol 1: Synthesis of a Chalcone Monomer

Materials:

  • This compound (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

  • Hydrochloric acid (HCl) (concentrated)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (e.g., 2 mmol, 0.457 g) and 4-hydroxybenzaldehyde (e.g., 2 mmol, 0.244 g) in ethanol (15-20 mL) in a flask with stirring.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add the aqueous NaOH solution dropwise to the stirred mixture. The color of the solution will likely change to a deep yellow or orange.

  • Continue stirring in the ice bath for 2-3 hours, then allow the reaction to stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is acidic.

  • The precipitated solid chalcone monomer is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Polycondensation of the Chalcone Monomer

The synthesized chalcone monomer, possessing both a phenolic hydroxyl group and a terminal chloro group, can undergo polycondensation to form a polyether.

Materials:

  • Synthesized chalcone monomer (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard polymerization glassware

Procedure:

  • In a flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the chalcone monomer (e.g., 1 mmol) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere with continuous stirring.

  • Maintain the reaction for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent (e.g., methanol or water) to precipitate the polymer.

  • Filter the polymer, wash it with the non-solvent to remove unreacted monomer and salts, and dry it under vacuum.

PART 3: Application in Epoxy Resin Synthesis

The phenolic hydroxyl group in this compound can react with epichlorohydrin to form a glycidyl ether, a key component in epoxy resin systems. The additional chloropropoxy chain can either be retained for further modification or can also participate in cross-linking reactions, potentially leading to resins with enhanced properties.

Epoxy Resin Formation Pathway

G A 1-[4-(3-Chloropropoxy)-2- hydroxyphenyl]-1-ethanone D Glycidylation Reaction A->D B Epichlorohydrin B->D C Base (e.g., NaOH) C->D E Epoxy-functionalized Monomer D->E G Curing Process (Cross-linking) E->G F Curing Agent (e.g., Amine Hardener) F->G H Cross-linked Epoxy Resin G->H

Caption: Pathway for the synthesis of an epoxy resin.

Protocol: Synthesis of a Glycidyl Ether Derivative

Materials:

  • This compound (1.0 eq)

  • Epichlorohydrin (in excess, e.g., 10 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional)

  • Inert atmosphere

Procedure:

  • Charge a reaction vessel with this compound and a large excess of epichlorohydrin.

  • Heat the mixture to 90-100°C under a nitrogen atmosphere with stirring.

  • Slowly add a concentrated aqueous solution of sodium hydroxide over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • After the addition is complete, continue stirring at the same temperature for another 2-3 hours.

  • Cool the reaction mixture and wash with water to remove the sodium chloride formed.

  • Separate the organic layer (epichlorohydrin and product) and remove the excess epichlorohydrin by vacuum distillation.

  • The resulting glycidyl ether can be purified further if necessary. This epoxy-functionalized monomer can then be cured using standard amine or anhydride hardeners to form a cross-linked network.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, platform molecule for material science. Its multifunctional nature allows for its facile incorporation into various polymeric structures, including chalcone-based polymers and epoxy resins. The protocols detailed in this application note provide a foundation for researchers to explore the synthesis of novel materials with potentially enhanced thermal stability, optical properties, and chemical resistance. Further investigations could focus on the derivatization of the terminal chloro group prior to polymerization to introduce other functionalities, leading to materials for applications in coatings, adhesives, composites, and even bioresponsive drug delivery systems[7]. The versatility of this compound ensures its potential for significant contributions to the development of next-generation advanced materials.

References

  • Ma, L., Wang, Y., & Yang, F. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. [Link]

  • Zeb, A., et al. (2024). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Kemp, M. G., et al. (2011). Synthesis and biological evaluation of hydroxypyrimidine derivatives as histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3239-3243.
  • Ma, L., Wang, Y., & Yang, F. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o51. [Link]

  • Singh, P., & Kumar, A. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19653-19685. [Link]

  • Google Patents. (n.d.). JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
  • SN Applied Sciences. (2020). Focused review on applications of chalcone based compounds in material science. [Link]

  • ResearchGate. (2015). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. [Link]

  • Westlake Epoxy. (n.d.). Multi-functional and Specialty Epoxy Resins. Retrieved January 25, 2026, from [Link]

  • Singh, P., & Kumar, A. (2024). An Overview of Synthesis and Applications of Chalcone Derivatives. Journal of Drug Delivery and Therapeutics, 14(6), 1-10. [Link]

  • Kuchař, M., et al. (1995). 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism. Collection of Czechoslovak Chemical Communications, 60(10), 1737-1753. [Link]

  • FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). US5621146A - Process for producing 2,4-dihydroxyacetophenone.
  • Singh, P., & Kumar, A. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19653-19685. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. [Link]

  • Le, T. N., et al. (2015). Microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by metal triflate in triflate-anion containing ionic liquids. Beilstein Journal of Organic Chemistry, 11, 1234-1241. [Link]

  • Boron Molecular. (n.d.). Buy 1-(4-hydroxyphenyl)ethanone oxime. Retrieved January 25, 2026, from [Link]

  • MySkinRecipes. (n.d.). 1-(4-(3-chloropropoxy)-2-hydroxyphenyl)ethanone. Retrieved January 25, 2026, from [Link]

  • Zhang, J., et al. (2020). Bioresponsive drug delivery systems for the treatment of inflammatory diseases. Journal of Controlled Release, 327, 737-751. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of the synthetic intermediate, 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone, using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of organic compounds. This guide outlines a systematic approach, from analytical method development to preparative scale-up, ensuring high purity and recovery of the target compound. The rationale behind the selection of chromatographic conditions is explained to provide a deeper understanding of the purification process.

Introduction

This compound is a halogenated aromatic ketone with a molecular formula of C₁₁H₁₃ClO₃ and a molecular weight of 228.66 g/mol .[1] Such chlorinated acetophenones are significant as intermediates in the synthesis of various active pharmaceutical ingredients.[2] The purity of these intermediates is critical for the successful synthesis of the final drug substance and for meeting stringent regulatory requirements. Preparative HPLC is a powerful technique for the isolation and purification of such valuable compounds, offering high resolution and efficiency.[3][4]

This protocol details a reversed-phase HPLC method, a common and effective technique for the separation of phenolic compounds and their derivatives.[5][6][7] The selection of the stationary and mobile phases is based on the physicochemical properties of the target molecule, which is a moderately polar compound due to the presence of a hydroxyl group, a ketone, an ether linkage, and a chlorinated alkyl chain.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust purification protocol.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₃ClO₃[1]
Molecular Weight 228.66 g/mol [1]
Structure Aromatic ketone with hydroxyl, ether, and chloroalkyl functional groups.[1][8]
Polarity Moderately polar, soluble in organic solvents like acetone and ethyl acetate.[1]-
UV Absorbance Expected to have strong UV absorbance due to the substituted acetophenone chromophore.-

HPLC Purification Strategy

The purification strategy involves a systematic, multi-step approach that begins with analytical method development and optimization, followed by a seamless scale-up to a preparative method. This ensures an efficient and successful purification process.

HPLC_Purification_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up & Purification cluster_post_purification Post-Purification Processing A Crude Sample Analysis B Column & Mobile Phase Screening A->B Initial Assessment C Gradient Optimization B->C Refinement D Loading Study C->D Scale-Up Calculation E Preparative Run D->E Determine Max Load F Fraction Collection E->F Automated/Manual G Purity Analysis of Fractions F->G Quality Control H Pooling of Pure Fractions G->H Identify Pure Fractions I Solvent Evaporation H->I Combine J Final Product Characterization I->J Isolate Compound

Caption: A logical workflow for the HPLC purification of this compound.

Part 1: Analytical Method Development

The initial phase focuses on developing a robust analytical method that provides good resolution of the target compound from its impurities.[9]

Materials and Equipment
  • HPLC System: Analytical HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for the separation of phenolic and aromatic compounds due to their hydrophobic stationary phase.[6][10]

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) (optional, for peak shape improvement).

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., acetonitrile or methanol).

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the crude sample at approximately 1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detection Wavelength: Scan for optimal wavelength using DAD; 280 nm is a good starting point for phenolic compounds.[7]

    • Column Temperature: 30 °C

  • Gradient Elution: Start with a broad gradient to elute all components and determine the approximate elution time of the target compound.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-22 min: 90% B

      • 22-23 min: 90% to 10% B

      • 23-25 min: 10% B (re-equilibration)

  • Method Optimization: Based on the initial chromatogram, optimize the gradient to achieve better separation of the target peak from adjacent impurities. A shallower gradient around the elution time of the target compound will improve resolution.

Part 2: Preparative Scale-Up and Purification

Once an optimized analytical method is established, the next step is to scale it up for preparative purification. The goal of preparative HPLC is to maximize throughput while maintaining purity and yield.[3]

Scale-Up Calculations

The analytical method is scaled to a larger preparative column. The flow rate and injection volume are adjusted proportionally to the column's cross-sectional area.

Flow Rate Scaling:

New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

Sample Load Scaling:

The sample load can be increased significantly in preparative chromatography, often by concentration overloading.[3] A loading study is recommended to determine the maximum sample amount that can be injected without compromising the separation.

Preparative HPLC Protocol
  • Preparative HPLC System: Equipped with a high-pressure pump, a larger sample loop, a preparative column, and a fraction collector.

  • Preparative Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., acetonitrile or methanol) to create a concentrated solution.

  • Optimized Preparative Conditions (Example):

ParameterSettingRationale
Column C18, 21.2 x 250 mm, 10 µmLarger diameter for higher loading capacity.
Mobile Phase A Water + 0.1% Formic AcidVolatile modifier, easy to remove post-purification.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reversed-phase HPLC.[12]
Flow Rate 20 mL/minScaled up from the analytical method.
Injection Volume 1-5 mL (depending on loading study)Maximizes throughput.
Detection UV at 280 nmFor monitoring the elution profile.
Gradient Optimized based on the analytical method.To ensure good separation at a larger scale.
Fraction Collection

Fraction collection can be triggered based on time, peak detection (threshold or slope), or a combination of both.[13][14]

  • Setup: Configure the fraction collector to collect fractions based on the elution profile of the target compound.

  • Collection Strategy:

    • Peak-Based Collection: Start collecting when the detector signal rises above a certain threshold and stop when it drops below. This is an efficient way to isolate the target peak.[14]

    • Time-Based Collection: Collect fractions at predefined time intervals around the expected retention time of the target compound.[13]

  • Fraction Analysis: After collection, analyze a small aliquot of each fraction using the analytical HPLC method to determine its purity.

Part 3: Post-Purification Processing

The final stage involves isolating the purified compound from the collected fractions.

  • Pooling: Combine the fractions that contain the target compound at the desired purity level.

  • Solvent Removal: Remove the mobile phase solvents (water and acetonitrile) using a rotary evaporator. The use of a volatile buffer like formic acid is advantageous as it can be easily removed under vacuum.[11]

  • Final Product: The purified this compound is obtained as a solid or oil.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., LC-MS, NMR, and melting point).

Conclusion

This application note provides a systematic and scientifically grounded protocol for the HPLC purification of this compound. By following a logical progression from analytical method development to preparative scale-up and post-purification processing, researchers can achieve high purity and recovery of this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic molecules.

References

  • SIELC Technologies. (2018, February 16). Ethanone, 1-(2,4-dihydroxyphenyl)-.
  • Guidechem. 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone 58113-30-7 wiki.
  • National Center for Biotechnology Information. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. In PubChem.
  • University of Warwick. Principles in preparative HPLC.
  • Gilson. A Guide to Fraction Collection in Chromatography.
  • ResearchGate. (2021, May 27). How to Perform Fractionation Collection & Analysis using HPLC?.
  • Separation Science. Developing Strategies for Preparative HPLC.
  • PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • YMC CO., LTD. Effective preparative separation techniques.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • a rapid hplc method for determination of major phenolic acids in plant material.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography.
  • National Center for Biotechnology Information. 1-[4-(2-Amino-3-hydroxypropyl)phenyl]ethanone. In PubChem.
  • National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • Agilent. Strategy for Preparative LC Purification.
  • (2023, May 8). HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods.
  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • YouTube. (2024, April 5). Demonstration of Fraction Collection in Preparative HPLC Analysis.
  • MedChemExpress. 1-(2-Amino-3-hydroxyphenyl)ethanone.
  • Chromatography Today. Save Hours of Dry-Down Time for Your Prep HPLC Fractions.
  • ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • NIST. Ethanone, 1-(2-hydroxyphenyl)-. In NIST Chemistry WebBook.
  • NCERT. (2022, February 23). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download.
  • Redalyc. SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • National Center for Biotechnology Information. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). In PubMed Central.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • National Center for Biotechnology Information. (2022, October 20). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. In PubMed Central.
  • Scribd. Viva Questions Class 12 Chemistry.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • SIELC Technologies. (2018, May 16). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.
  • Boron Molecular. Buy 1-(4-hydroxyphenyl)ethanone oxime.

Sources

Troubleshooting & Optimization

How to avoid O-acylation in Friedel-Crafts reactions of phenols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Selectively Achieving C-Acylation and Avoiding O-Acylation in Friedel-Crafts Reactions

Introduction

The Friedel-Crafts acylation of phenols is a cornerstone reaction in organic synthesis, pivotal for the formation of hydroxyaryl ketones. These ketones are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. However, the inherent nucleophilicity of the phenolic hydroxyl group often leads to a competitive and undesired side reaction: O-acylation, which results in the formation of a phenyl ester. This guide provides an in-depth exploration of the factors governing the competition between C-acylation and O-acylation, offering practical, field-proven strategies to steer the reaction towards the desired C-acylated product. We will delve into the mechanistic underpinnings of this selectivity and provide detailed troubleshooting protocols to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why does O-acylation occur during the Friedel-Crafts acylation of phenols?

Phenols are bidentate nucleophiles, meaning they possess two nucleophilic sites: the aromatic ring (C-acylation) and the hydroxyl group (O-acylation)[1]. O-acylation is a nucleophilic acyl substitution on the hydroxyl group, while C-acylation is an electrophilic aromatic substitution on the ring[2]. O-acylation is generally a faster reaction, making it the kinetically favored pathway. In the absence of a strong Lewis acid catalyst, or at lower temperatures, the formation of the phenyl ester (O-acylated product) can be the major or even exclusive outcome[2].

Q2: What is the primary method to favor C-acylation over O-acylation?

The most common and effective method to achieve C-acylation is to perform the reaction under conditions that favor thermodynamic control. This is typically achieved by using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), in stoichiometric amounts[2]. The Lewis acid coordinates to the acylating agent, forming a highly electrophilic acylium ion, which then preferentially attacks the aromatic ring. Furthermore, any O-acylated product (phenyl ester) that forms can undergo a Lewis acid-catalyzed rearrangement to the more stable C-acylated product (hydroxyaryl ketone). This intramolecular rearrangement is known as the Fries rearrangement[3][4][5].

Q3: What is the Fries Rearrangement and how does it help in achieving C-acylation?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis or Brønsted acid catalyst[3][5]. In the context of Friedel-Crafts acylation, if O-acylation occurs first, the Fries rearrangement can be used to convert this kinetic product into the desired thermodynamic C-acylated product. The reaction involves the migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring[3]. The selectivity between the ortho and para isomers can be controlled by the reaction conditions[3][4][5][6].

Q4: How do reaction conditions like temperature and solvent affect the outcome of the Fries rearrangement?

Temperature and solvent polarity are critical parameters for controlling the regioselectivity of the Fries rearrangement:

  • Temperature: Low temperatures (typically below 60°C) favor the formation of the para-isomer, which is the kinetically controlled product[4]. High temperatures (often above 160°C) favor the formation of the more thermodynamically stable ortho-isomer. The stability of the ortho product is attributed to the formation of a stable bidentate chelate complex with the Lewis acid[4][5].

  • Solvent: Non-polar solvents tend to favor the formation of the ortho-product, as the reaction proceeds through a tightly associated ion pair. In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse and attack the sterically more accessible para-position, thus favoring the para-product[6][7].

Q5: Are there alternatives to the Fries rearrangement for selective C-acylation?

Yes, several alternative strategies can be employed:

  • Use of Solid Acid Catalysts: Zeolites, such as H-ZSM-5, can be used as shape-selective catalysts to favor the formation of the para-acylated product. The microporous structure of the zeolite can sterically hinder the formation of the bulkier ortho-isomer[8].

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group can be protected as a silyl ether. The silyl ether is less nucleophilic than the hydroxyl group, thus preventing O-acylation. After C-acylation of the aromatic ring, the silyl protecting group can be easily removed during the aqueous workup to yield the desired hydroxyaryl ketone. This method offers excellent selectivity for C-acylation.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

G cluster_0 Friedel-Crafts Acylation of Phenol cluster_1 Products Phenol Phenol O_Acylation O-Acylated Product (Phenyl Ester) Phenol->O_Acylation O-attack (kinetic) C_Acylation C-Acylated Product (Hydroxyaryl Ketone) Phenol->C_Acylation Acyl_Chloride Acyl Chloride/Anhydride Acylium_Ion Acylium Ion [R-C=O]+ Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion Acylium_Ion->C_Acylation C-attack (thermodynamic)

Figure 1: Competing pathways of O-acylation and C-acylation in the Friedel-Crafts reaction of phenols.

Fries_Rearrangement Phenyl_Ester Phenyl Ester (O-acylated product) Lewis_Acid_Complex Lewis Acid Complex Phenyl_Ester->Lewis_Acid_Complex + Lewis Acid Acylium_Ion_Pair Acylium Ion-Phenoxide Pair Lewis_Acid_Complex->Acylium_Ion_Pair Rearrangement Ortho_Product ortho-Hydroxyaryl Ketone Acylium_Ion_Pair->Ortho_Product Intramolecular attack (High Temp, Non-polar Solvent) Para_Product para-Hydroxyaryl Ketone Acylium_Ion_Pair->Para_Product Intermolecular attack (Low Temp, Polar Solvent)

Figure 2: Simplified mechanism of the Fries rearrangement showing conditions for ortho and para selectivity.

Troubleshooting Guide

Unsatisfactory results in the Friedel-Crafts acylation of phenols can often be traced back to a few common issues. This guide provides a systematic approach to troubleshooting your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of C-acylated product 1. Predominant O-acylation: Reaction conditions favor the kinetic product. 2. Catalyst deactivation: The Lewis acid (e.g., AlCl₃) is sensitive to moisture. 3. Insufficient catalyst: Stoichiometric amounts of Lewis acid are often required. 4. Deactivated aromatic ring: The presence of electron-withdrawing groups on the phenol can hinder the reaction.1. Increase the reaction temperature to promote the Fries rearrangement of any O-acylated intermediate. Use a non-polar solvent if the ortho product is desired. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or sublimed AlCl₃. 3. Use at least one equivalent of the Lewis acid per mole of the phenolic ester. For the Fries rearrangement, an excess is often beneficial. 4. The Friedel-Crafts reaction is generally not suitable for strongly deactivated rings. Consider alternative synthetic routes.
Formation of a mixture of ortho and para isomers 1. Inadequate temperature control: The reaction temperature is not optimized for the desired isomer. 2. Inappropriate solvent choice: The solvent polarity is not ideal for the desired regioselectivity.1. For the para-isomer, maintain a low reaction temperature (e.g., <60°C). For the ortho-isomer, use a higher temperature (e.g., >160°C). 2. Use a non-polar solvent (e.g., carbon disulfide, chlorobenzene) to favor the ortho-isomer. Use a more polar solvent (e.g., nitrobenzene) to favor the para-isomer.
Formation of undesired side products 1. Polyacylation: The hydroxyaryl ketone product is more reactive than the starting phenol. (This is less common in acylation than alkylation). 2. Decomposition: High reaction temperatures can lead to charring and decomposition of starting materials and products. 3. Hydrolysis of acylating agent: Presence of water in the reaction mixture.1. Use a 1:1 stoichiometry of the acylating agent to the phenol. The acyl group is deactivating, which naturally disfavors polyacylation[9]. 2. Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC to avoid prolonged heating after completion. 3. Ensure anhydrous conditions.
Difficulty in product purification 1. Separation of ortho and para isomers: These isomers can have similar polarities. 2. Removal of Lewis acid: The aluminum chloride complex with the product can be difficult to break.1. The ortho-isomer is often steam-volatile due to intramolecular hydrogen bonding, allowing for separation by steam distillation[4]. Column chromatography with a carefully chosen eluent system can also be effective. 2. Quench the reaction by slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.

Detailed Experimental Protocols

Protocol 1: Fries Rearrangement of Phenyl Acetate to Hydroxyacetophenones

This protocol describes the classic Fries rearrangement to produce a mixture of ortho- and para-hydroxyacetophenone, with conditions that can be tuned to favor one isomer.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (for para-selectivity) or no solvent (for ortho-selectivity)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether or dichloromethane for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure for para-Hydroxyacetophenone (Low Temperature):

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous AlCl₃ (1.2 equivalents) and nitrobenzene.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add phenyl acetate (1 equivalent) dropwise with vigorous stirring over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Stir until the ice has melted and the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Procedure for ortho-Hydroxyacetophenone (High Temperature):

  • In a flask equipped with a reflux condenser and a calcium chloride guard tube, mix phenyl acetate (1 equivalent) and anhydrous AlCl₃ (1.2 equivalents).

  • Heat the mixture to 160-170°C for 1-2 hours.

  • Cool the reaction mixture to room temperature and then carefully add ice and concentrated HCl.

  • The ortho-isomer can be separated from the para-isomer by steam distillation, as it is more volatile.

Protocol 2: Selective C-Acylation via Silyl Ether Protection

This two-step protocol involves the protection of the phenolic hydroxyl group as a trimethylsilyl (TMS) ether, followed by Friedel-Crafts acylation and in-situ deprotection.

Step 1: Silylation of Phenol

  • To a solution of phenol (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane or THF, add trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • The reaction mixture can often be used directly in the next step after filtration of the amine hydrochloride salt, or after a simple workup (washing with water and brine, drying, and solvent evaporation).

Step 2: Friedel-Crafts Acylation and Deprotection

  • To a cooled (0°C) suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane, add the acyl chloride (1.1 equivalents) dropwise.

  • Stir for 15 minutes, then add the solution of the silyl-protected phenol from Step 1 dropwise at 0°C.

  • Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute HCl. The acidic workup will cleave the silyl ether, regenerating the hydroxyl group.

  • Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Data Summary: Controlling Selectivity

The following tables summarize the influence of various parameters on the outcome of phenol acylation.

Table 1: Temperature and Solvent Effects on Fries Rearrangement Regioselectivity

Substrate Catalyst Solvent Temperature (°C) ortho:para Ratio Reference
Phenyl acetateAlCl₃None165Major product is ortho[4]
Phenyl acetateAlCl₃Nitrobenzene25Major product is para[4]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene1002.84 : 1[10]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene1701.72 : 1[10]

Table 2: Comparison of Catalytic Systems for C-Acylation of Phenols

Method Catalyst Acylating Agent Key Advantage Typical Product Reference
Fries RearrangementAlCl₃, TiCl₄, BF₃Phenyl esterWell-established, versatileMixture of ortho/para[3][6]
Zeolite CatalysisH-ZSM-5Acetic acidHigh para-selectivity, reusable catalystpara-Hydroxyacetophenone[8]
Silyl Ether ProtectionAlCl₃Acyl chlorideExcellent C-acylation selectivity, avoids Fries rearrangementSpecific C-acylated product-
Brønsted Acid CatalysisTriflic Acid (TfOH)Acyl chlorideHigh yields of C-acylated products in neat acidC-acylated products[1][11]

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 25, 2026, from [Link]

  • Sciencemadness.org. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol? Retrieved January 25, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved January 25, 2026, from [Link]

  • Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 25, 2026, from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved January 25, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved January 25, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 25, 2026, from [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. 13(3), 573-587. [Link]

  • ResearchGate. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p‐Hydroxyacetophenone at Different Scales. Retrieved January 25, 2026, from [Link]

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) ZEOLITE CATALYST FOR THE PRODUCTION OF PHENOL BY REACTIVE DISTILLATION. Retrieved January 25, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Retrieved January 25, 2026, from [Link]

  • Indian Journal of Chemistry. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved January 25, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A facile and highly chemoselective deprotection of aryl silyl ethers using sodium hydride. Retrieved January 25, 2026, from [Link]

  • MDPI. (2019, January 4). The ZSM-5-Catalyzed Oxidation of Benzene to Phenol with N2O: Effect of Lewis Acid Sites. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 25, 2026, from [Link]

  • PubMed. (2002, January). Photo-fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents. Retrieved January 25, 2026, from [Link]

  • Green Chemistry. (n.d.). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved January 25, 2026, from [Link]

  • Semantic Scholar. (2021, June 11). Selective Production of Phenol on Bifunctional, Hierarchical ZSM-5 Zeolites. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 25, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Liquid Metal-Assisted Acylation of Phenols over Zeolite Catalysts. Retrieved January 25, 2026, from [Link]

Sources

Recrystallization of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this specific molecule. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for the recrystallization of this compound?

A scientifically validated and effective solvent system for the recrystallization of this compound is a mixture of n-hexane and ethyl acetate [1].

Causality Behind this Choice:

  • Ethyl Acetate (Polar Component): This solvent effectively dissolves this compound, especially when heated. Its polarity is suitable for solvating the polar functional groups of the molecule, namely the hydroxyl (-OH) and ketone (C=O) groups.

  • n-Hexane (Nonpolar Component): This solvent acts as an anti-solvent. The target compound is poorly soluble in n-hexane at both room and elevated temperatures. Its role is to decrease the overall polarity of the solvent system, thereby reducing the solubility of the desired compound as the solution cools and promoting crystal formation.

The combination of a solvent in which the compound is soluble (ethyl acetate) and a solvent in which it is insoluble (n-hexane) provides a steep solubility curve, which is ideal for successful recrystallization. This means the compound will be highly soluble in the hot solvent mixture but significantly less soluble as it cools, leading to a good recovery of pure crystals[2][3][4].

Q2: I'm not getting any crystals to form, even after cooling the solution. What should I do?

This is a common issue often related to supersaturation or using an excessive amount of solvent. Here's a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon[4].

  • Increase Concentration:

    • If nucleation techniques are unsuccessful, it's likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent (primarily the more volatile ethyl acetate). Then, allow the solution to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution as an oil or amorphous solid rather than forming well-defined crystals.

  • Extended Cooling:

    • Place the flask in an ice bath to further decrease the temperature and, consequently, the solubility of your compound. If an ice bath is insufficient, a dry ice/acetone bath can be used for even lower temperatures, but be mindful of the potential for the solvent to freeze.

Q3: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a frequent problem with compounds that have relatively low melting points or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Re-dissolve and Slow Cooling: Reheat the solution until the oil completely redissolves. You may need to add a small amount of the more polar solvent (ethyl acetate) to ensure complete dissolution. Then, allow the solution to cool much more slowly. Insulating the flask with a beaker or paper towels can help to slow the cooling rate and encourage the formation of an ordered crystal lattice.

  • Adjust Solvent Polarity: If slow cooling doesn't resolve the issue, the polarity of the solvent system may need adjustment. Add a slightly larger proportion of the nonpolar solvent (n-hexane) to the hot solution until a faint cloudiness (the saturation point) is observed. Then, add a drop or two of the polar solvent (ethyl acetate) until the solution becomes clear again. This brings the solution closer to its saturation point at a higher temperature, which can favor crystallization over oiling out upon cooling.

Step-by-Step Recrystallization Protocol

This protocol is a detailed methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel

  • Filter paper

  • Buchner funnel and filtration flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate to the flask and begin heating and stirring. Continue to add ethyl acetate dropwise until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel[5].

  • Addition of Anti-Solvent: To the hot, clear solution, slowly add n-hexane dropwise while stirring until a persistent cloudiness appears. This indicates that the solution is saturated.

  • Re-dissolution to a Clear Solution: Add a few drops of ethyl acetate to the cloudy solution until it becomes clear again. This ensures that the solution is just below its saturation point.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation A Crude Compound B Add minimal hot Ethyl Acetate A->B C Hot Filtration (if needed) B->C Insoluble impurities? D Add n-Hexane until cloudy B->D No insoluble impurities C->D E Add Ethyl Acetate until clear D->E F Slow Cooling E->F G Vacuum Filtration F->G H Wash with cold n-Hexane G->H I Dry Crystals H->I J Pure Compound I->J

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No crystal formation - Too much solvent used. - Solution is supersaturated.- Evaporate some solvent and re-cool. - Scratch the inside of the flask. - Add a seed crystal.
Oiling out - Cooling rate is too fast. - The boiling point of the solvent is higher than the melting point of the compound. - Impurities are present.- Re-dissolve the oil and cool slowly. - Use a lower boiling point solvent system if possible. - Adjust the solvent ratio (add more anti-solvent).
Low recovery - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Reduce the amount of solvent used. - Cool the solution for a longer period or to a lower temperature. - Ensure the filtration apparatus is pre-warmed.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Purity Assessment

After recrystallization, it is crucial to assess the purity of this compound. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the key functional groups (hydroxyl, ketone, C-Cl).

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • Ma, L. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Patsioura, V., et al. (2017). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Journal of Environmental Management, 204(Pt 1), 247-254.
  • Organic Syntheses. 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. [Link]

  • IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book").
  • Ma, L., & Wang, L. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2818.
  • Chemistry LibreTexts. Troubleshooting. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Google P
  • Meira, E. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 36(1), e-20240153.
  • Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
  • European Patent Office. Method for purification of 4-hydroxyacetophenone. [Link]

  • PubChem. 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone. [Link]

  • PubChem. Ethanone, 1-(4-butoxyphenyl)-. [Link]

  • PubChem. 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]

Sources

Technical Support Center: Stability of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical, field-proven protocols to ensure the integrity of your experiments.

I. Introduction to the Stability Profile of this compound

This compound is a multi-functionalized aromatic ketone. Its structure, comprising a phenolic hydroxyl group, an ether linkage, a ketone, and a terminal alkyl chloride, presents several potential pathways for degradation in solution. Understanding these liabilities is crucial for accurate experimental design, data interpretation, and formulation development. This guide will walk you through the most common stability challenges and provide robust solutions.

II. Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My solution of this compound is turning yellow/brown. What is happening?

A1: The discoloration is likely due to the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and basic pH conditions. This process often leads to the formation of colored quinone-type structures. To mitigate this, prepare solutions fresh, use de-gassed solvents, and protect your solution from light.

Q2: I am seeing a decrease in the concentration of my compound over time in an aqueous buffered solution. What are the likely causes?

A2: The decrease in concentration is most likely due to hydrolysis. The two primary sites for hydrolysis in this molecule are the ether linkage and the alkyl chloride. Ether cleavage is typically acid-catalyzed, while the alkyl chloride can undergo hydrolysis, particularly under neutral to basic conditions, to form the corresponding alcohol. The rate of hydrolysis is dependent on pH and temperature.[1][2]

Q3: Can I heat my solution to aid dissolution?

A3: While gentle heating may be acceptable for short durations, prolonged exposure to high temperatures can induce thermal degradation. Potential thermal degradation pathways include cleavage of the ether bond and elimination or substitution reactions of the alkyl chloride.[3][4] It is advisable to assess the thermal stability of your compound in the specific solvent system before employing heat.

Q4: Is the compound sensitive to light?

A4: Yes, aromatic ketones are known to be photoreactive.[5] Exposure to UV or even ambient laboratory light can lead to photodegradation. It is recommended to work with this compound in amber glassware or under light-protected conditions.

III. Troubleshooting Guide: In-depth Analysis and Solutions

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific experimental issues.

A. pH-Related Instability

Q: I observe rapid degradation of the compound in my basic buffer (pH > 8). What is the chemical basis for this instability, and how can I avoid it?

A: At a pH above 8, two primary degradation pathways are accelerated:

  • Phenolate Oxidation: The phenolic hydroxyl group is deprotonated to form a phenoxide ion. This species is highly susceptible to oxidation, leading to the formation of colored degradation products and a loss of the parent compound.

  • Hydrolysis of the Alkyl Chloride: The terminal chloro group can be displaced by a hydroxide ion via a nucleophilic substitution reaction (SN2), forming the corresponding alcohol, 1-[4-(3-hydroxypropoxy)-2-hydroxyphenyl]-1-ethanone.

Causality: The increased electron density on the phenoxide ion makes it more easily oxidized than the protonated phenol. Similarly, hydroxide is a more potent nucleophile than water, accelerating the displacement of the chloride.

Solution: If your experimental conditions permit, maintain the pH of your solution in the slightly acidic to neutral range (pH 4-7). If a basic pH is required, prepare the solution immediately before use, keep it at a low temperature, and minimize its exposure to oxygen by using de-gassed solvents and blanketing with an inert gas like nitrogen or argon.

B. Solvent and Solution Preparation Issues

Q: I am dissolving the compound in methanol, and upon storage, I am detecting a new, more polar peak in my HPLC analysis. What could this be?

A: The new peak is likely the result of a solvolysis reaction between the alkyl chloride and methanol. In this reaction, methanol acts as a nucleophile, displacing the chloride to form a methoxy ether derivative, 1-[4-(3-methoxypropoxy)-2-hydroxyphenyl]-1-ethanone.

Causality: While a weaker nucleophile than hydroxide, methanol can still participate in nucleophilic substitution, especially over extended periods or at elevated temperatures.

Solution: For long-term storage in solution, consider using a less nucleophilic, aprotic solvent such as acetonitrile or tetrahydrofuran (THF), provided the compound is sufficiently soluble. If a protic solvent is necessary, prepare solutions fresh and store them at a low temperature (2-8 °C) to minimize the rate of solvolysis.

C. Analytical Challenges - HPLC Method Development

Q: I am developing a stability-indicating HPLC method and am observing peak tailing for the parent compound. What are the potential causes and remedies?

A: Peak tailing in HPLC for a compound like this is often due to secondary interactions between the phenolic hydroxyl group and the silica-based stationary phase of the column.[6][7]

Causality: Residual silanol groups on the silica surface are acidic and can interact with the basic lone pair of electrons on the phenolic oxygen, leading to a secondary retention mechanism that causes the peak to tail.

Solution:

  • Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This will protonate the residual silanol groups, minimizing their interaction with the analyte.

  • Column Selection: Use a column with end-capping, which chemically modifies the silica surface to reduce the number of accessible silanol groups.

  • pH Control: Ensure the mobile phase pH is in a range that suppresses the ionization of the phenolic hydroxyl group (typically pH < 4).

Q: My peaks are fronting. What does this indicate?

A: Peak fronting is often a sign of column overload or a problem with the sample solvent.[6]

Causality: Injecting too concentrated a sample can saturate the stationary phase at the column inlet. If the sample is dissolved in a solvent stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, leading to a fronting peak.

Solution:

  • Reduce Sample Concentration: Dilute your sample and reinject.

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient or the isocratic mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

IV. Experimental Protocols

A. Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water).

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.[3]

  • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at room temperature and monitor for degradation at initial time points (e.g., 5, 15, 30, 60 minutes) due to expected higher reactivity.[3]

  • Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[3]

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw aliquots at various time points and dilute for analysis.

5. Thermal Degradation:

  • Store the solid compound in an oven at 80°C for 48 hours.

  • Also, store a solution of the compound (in a stable solvent like acetonitrile) at 60°C.

  • At specified time points, dissolve the solid or dilute the solution for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound (e.g., in acetonitrile:water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11][12]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze the samples by HPLC.

B. Stability-Indicating HPLC Method

This is a starting point for a reversed-phase HPLC method. Optimization will be necessary.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm (based on typical absorbance for hydroxyphenyl ketones)
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (1:1)

V. Visualizations

A. Potential Degradation Pathways

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_light Light (hν) cluster_heat Heat (Δ) parent This compound ether_cleavage Ether Cleavage Product (Phenol + Chloro-alcohol) parent->ether_cleavage Hydrolysis alkyl_hydrolysis Alkyl Chloride Hydrolysis Product (Diol derivative) parent->alkyl_hydrolysis SN2 Substitution oxidation Oxidation Products (Quinone-type) parent->oxidation Phenoxide Oxidation photodegradation Photodegradation Products (e.g., radical species) parent->photodegradation thermal_degradation Thermal Degradation Products parent->thermal_degradation

Caption: Potential degradation pathways under various stress conditions.

B. HPLC Troubleshooting Logic

G start Observe Peak Tailing cause1 Secondary Silanol Interactions? start->cause1 cause2 Mobile Phase pH too high? start->cause2 solution1 Add 0.1% Formic Acid to Mobile Phase cause1->solution1 solution2 Use End-Capped C18 Column cause1->solution2 solution3 Lower Mobile Phase pH (e.g., to pH 3) cause2->solution3

Caption: Troubleshooting logic for HPLC peak tailing.

VI. References

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014). [Link]

  • Making Alkyl Halides From Alcohols. Master Organic Chemistry. (2015). [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology. [Link]

  • Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Relative Ease of Hydrolysis. Save My Exams. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • A novel protocol for the oxidative degradation of chitosan with hydrogen peroxide catalyzed by peroxomolybdate in aqueous solution. RSC Publishing. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Oxidative Degradation of Quercetin with Hydrogen Peroxide Using Continuous-Flow Kinetic Electrospray–Ion Trap–Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Q1B Photostability testing of new active substances and medicinal products March 1996. FDA. [Link]

  • Oxidation Treatments Using Hydrogen Peroxide to Convert Paper-Grade Eucalyptus Kraft Pulp into Dissolving-Grade Pulp. NIH. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Use of H2O2 to Cause Oxidative Stress, the Catalase Issue. PMC - NIH. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. PMC - NIH. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Performance of CuTiO 3 Photocatalytic Oxidation for Treating Organic Peroxide Production Wastewater Under Visible Light. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to Pharmaceutical Intermediates in Prokinetic Agent Synthesis: Spotlight on 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone against other established intermediates used in the synthesis of prokinetic agents, with a primary focus on Itopride Hydrochloride. We will dissect synthetic pathways, evaluate performance based on critical process parameters, and provide detailed experimental protocols to support our analysis. This document is intended for researchers, chemists, and drug development professionals seeking to optimize API synthesis through informed intermediate selection.

Introduction: The Landscape of Prokinetic Agents and Itopride's Role

Gastrointestinal (GI) motility disorders, such as functional dyspepsia and gastroparesis, represent a significant clinical challenge. Prokinetic agents are a class of drugs that enhance coordinated GI motility, offering symptomatic relief.[1] Itopride Hydrochloride is a widely used prokinetic agent that exhibits a dual mechanism of action: it acts as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[2] This synergistic action increases acetylcholine levels, promoting gastric emptying and improving GI transit.

The commercial viability of an active pharmaceutical ingredient (API) like Itopride is intrinsically linked to the efficiency, safety, and cost-effectiveness of its synthetic route. The choice of pharmaceutical intermediates—the molecular building blocks of the API—is a strategic decision that dictates these outcomes.[3] An ideal intermediate should be readily synthesizable in high yield and purity, involve safe and environmentally benign reaction conditions, and contribute to an overall cost-efficient process.[4]

This guide will focus on This compound , a derivative of 2,4-dihydroxyacetophenone, evaluating its potential as a key intermediate in Itopride synthesis compared to more conventional precursors.

The Subject Intermediate: this compound

This compound is a functionalized acetophenone derivative. Its structure contains several key features for synthetic manipulation: a reactive chloropropyl chain, a phenolic hydroxyl group, and a ketone moiety.

Synthesis via Williamson Ether Synthesis

The most direct route to this intermediate is the Williamson ether synthesis. This reaction involves the selective alkylation of the more acidic 4-hydroxyl group of a starting phenol.

Causality Behind Experimental Choices: The synthesis begins with 2,4-dihydroxyacetophenone. The hydroxyl group at the C4 position is more acidic and sterically more accessible than the C2 hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent acetyl group. This inherent difference in reactivity allows for regioselective alkylation at the C4 position. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the C4-hydroxyl without significantly affecting the C2-hydroxyl. 1-Bromo-3-chloropropane is chosen as the alkylating agent to introduce the 3-chloropropoxy side chain.[5][6] Acetone is a common polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants and promoting the Sₙ2 reaction mechanism.

Plausible Synthetic Pathway to Itopride

While not the most cited route in patent literature, a logical synthetic pathway from this compound to Itopride can be postulated. This pathway would leverage the intermediate's functional groups in a multi-step sequence, likely involving amination of the chloropropyl group, conversion of the ketone to an amine, and subsequent acylation. This theoretical route provides a basis for comparison against established methods.

Established Synthetic Routes to Itopride and Key Intermediates

The majority of commercial Itopride synthesis relies on pathways starting from 4-hydroxybenzaldehyde. These routes differ primarily in the stage at which the crucial N,N-dimethylaminoethoxy side chain is introduced.

Route A: The Conventional Benzaldehyde Pathway

This is the most widely documented route.[7][8] It begins by attaching the side chain to 4-hydroxybenzaldehyde, creating the key intermediate 4-[2-(dimethylamino)ethoxy]benzaldehyde .

  • Step 1: Etherification: 4-hydroxybenzaldehyde is reacted with 2-dimethylaminoethyl chloride in the presence of a base (e.g., K₂CO₃) to form 4-[2-(dimethylamino)ethoxy]benzaldehyde.

  • Step 2: Oximation: The resulting aldehyde is condensed with hydroxylamine hydrochloride to form an oxime.

  • Step 3: Reduction: The oxime is reduced to the corresponding primary amine, 4-[2-(dimethylamino)ethoxy]benzylamine . This step has historically employed hazardous reagents like Raney Nickel under high-pressure hydrogen, posing significant safety and environmental concerns.[9] More modern iterations have sought safer reducing agents like powdered zinc.[9][10]

  • Step 4: Amidation: The benzylamine intermediate is acylated with 3,4-dimethoxybenzoyl chloride (veratryl chloride) to yield Itopride free base.

  • Step 5: Salt Formation: The base is treated with ethanolic HCl to produce Itopride Hydrochloride.

Route B: The Late-Stage Etherification Pathway

To improve cost-effectiveness and process efficiency, an alternative route was developed that introduces the expensive dimethylaminoethyl group in the final step.[7][8]

  • Step 1 & 2: 4-hydroxybenzaldehyde is converted to 4-hydroxybenzylamine.

  • Step 3: This amine is acylated with 3,4-dimethoxybenzoyl chloride to form a novel intermediate, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide .

  • Step 4: This phenolic intermediate is then alkylated with 2-dimethylaminoethyl chloride in the final step to form Itopride.

Expert Insight: The primary advantage of Route B is economic. It avoids carrying the costly 2-dimethylaminoethyl moiety through multiple synthetic steps, thereby reducing its overall consumption and improving the process's atom economy.[7]

Head-to-Head Comparison: Performance Metrics

The selection of a synthetic pathway in pharmaceutical manufacturing is a multi-parameter optimization problem. We evaluate these routes based on key performance indicators (KPIs) crucial to the industry.[11][12]

Performance MetricRoute A (Conventional)Route B (Late-Stage Etherification)Plausible Route via 1-[4-(3-Chloropropoxy)...ethanone]
Overall Yield Moderate; multiple steps can lead to cumulative losses.Generally higher due to fewer steps involving the costly side-chain.Potentially lower; likely involves more steps than Route B, including ketone transformation.
Purity & Impurity Control Well-characterized impurity profile. Risk of impurities from the reduction step.[4][13]Potentially cleaner; avoids impurities associated with oxime reduction.Complex; introduces new potential impurities from ketone reduction and amination steps.
Process Safety High risk if using Raney Nickel (flammable, polluting).[9] Safer with alternative reducing agents but may impact yield/cost.Inherently safer; avoids the hazardous oxime reduction step entirely.Moderate risk; depends on the chosen methods for ketone-to-amine conversion (e.g., reductive amination).
Environmental Impact Poor, especially with traditional reduction methods. Generates significant waste.Greener; better atom economy and avoids highly toxic catalysts.Moderate; dependent on the specific reagents used in the multi-step conversion.
Cost-Effectiveness Lower; high consumption of expensive 2-dimethylaminoethyl chloride starting material.[7]Higher; significantly lower consumption of the costly side-chain reagent.[7]Likely lower; starts with a simple phenol but requires multiple subsequent reagents and steps.
Scalability Proven at industrial scale, but with safety and cost caveats.Highly scalable and more aligned with modern process safety management.Unproven; would require significant process development and optimization.

Experimental Corner: Validated Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of key intermediates.

Protocol 1: Synthesis of this compound
  • Reactant Charging: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxyacetophenone (15.2 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of acetone.

  • Initiation: Stir the mixture to form a uniform suspension. Add 1-bromo-3-chloropropane (17.3 g, 0.11 mol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., n-hexane/ethyl acetate) to yield the pure title compound.[5]

Protocol 2: Synthesis of 4-[2-(dimethylamino)ethoxy]benzaldehyde (Alternative Intermediate)
  • Reactant Charging: In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde (12.2 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) in 200 mL of dimethylformamide (DMF).

  • Initiation: Add 2-dimethylaminoethyl chloride hydrochloride (15.8 g, 0.11 mol) to the mixture. The hydrochloride salt is often used for its stability.

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC.[7]

  • Work-up: After cooling, pour the reaction mixture into 500 mL of ice-cold water and stir.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude aldehyde by vacuum distillation or column chromatography.

Protocol 3: Standard Operating Procedure for Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and APIs.[14]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare an isocratic or gradient mobile phase suitable for the analyte (e.g., a mixture of acetonitrile and a phosphate buffer). Degas the mobile phase thoroughly.

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte has maximum absorbance (e.g., 215 nm for Itopride).[2]

  • Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve it in a suitable diluent (e.g., mobile phase) to a final concentration of 0.1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Interpretation: Record the chromatogram for a sufficient run time to allow all potential impurities to elute. Calculate the purity by the area percentage method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines to be considered trustworthy.

Synthesis and Logic Visualized

The following diagrams illustrate the synthetic workflows and the logical framework for comparing them.

G cluster_0 Route A: Conventional Benzaldehyde Pathway A 4-Hydroxybenzaldehyde B 4-[2-(dimethylamino)ethoxy] benzaldehyde A->B Etherification C Oxime Intermediate B->C Oximation D 4-[2-(dimethylamino)ethoxy] benzylamine C->D Reduction (e.g., Raney Ni) E Itopride D->E Amidation

Caption: Workflow for the conventional synthesis of Itopride (Route A).

G cluster_1 Route B: Late-Stage Etherification Pathway F 4-Hydroxybenzaldehyde G 4-Hydroxybenzylamine F->G Amination H N-(4-hydroxybenzyl)-3,4- dimethoxybenzamide G->H Amidation I Itopride H->I Etherification (Final Step)

Caption: Workflow for the modern, cost-effective synthesis of Itopride (Route B).

G cluster_0 Decision Framework for Intermediate Selection Decision Optimal Intermediate Choice Yield High Yield Yield->Decision Purity High Purity & Impurity Control Purity->Decision Safety Process Safety (e.g., No Hazardous Reagents) Safety->Decision Cost Cost-Effectiveness Cost->Decision Green Environmental Impact (Greenness) Green->Decision

Caption: Key parameters guiding the selection of a pharmaceutical intermediate.

Conclusion and Future Outlook

A direct comparison reveals that established synthetic routes to Itopride, particularly the late-stage etherification pathway (Route B), offer significant advantages in terms of safety, cost-effectiveness, and environmental impact over the conventional benzaldehyde route (Route A).

The subject of this guide, This compound , represents an chemically interesting but likely less efficient precursor for Itopride synthesis. A plausible pathway from this intermediate would require more synthetic steps compared to Route B, including the challenging transformation of a ketone into a primary amine and subsequent acylation. These additional steps would likely decrease the overall yield and increase manufacturing costs, making it commercially less viable than the highly optimized, modern routes.

Therefore, while this compound is a readily accessible compound, its application in large-scale Itopride synthesis appears suboptimal. Drug development professionals should prioritize intermediates like N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide , which are central to safer, greener, and more economical manufacturing processes. Future research will likely focus on further optimizing these routes through technologies like continuous flow chemistry or biocatalysis to drive even greater efficiency and sustainability in API production.

References

  • Li, Y. T., & Yang, J. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. [Link]

  • Reddy, K. K., & Kumar, N. S. (2020). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. ResearchGate. [Link]

  • Srinivas, P., et al. (2007). A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • Jotani, M. M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1109–1112. [Link]

  • Ponti, M., & Gatti, A. (2006). Process for preparing itopride hydrochloride.
  • Nguyen, A. Q., et al. (2020). Alternatives to prokinetics to move the pylorus and colon. Current Opinion in Critical Care, 26(2), 169–174. [Link]

  • IntuitionLabs. (n.d.). Pharmaceutical Industry KPIs for Quality & Compliance. [Link]

  • Nazzal, N. R., et al. (2021). Design and Evaluation of S-Protected Thiolated-Based Itopride Hydrochloride Polymeric Nanocrystals for Functional Dyspepsia: QbD-Driven Optimization, In Situ, In Vitro, and In Vivo Investigation. Pharmaceuticals, 14(11), 1176. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Reddy, M. S., et al. (2009). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • JiJa Gallery. (2024). Key Pharmaceutical KPIs: Metrics That Matter for Success. Medium. [Link]

  • WIPO. (2006). WO/2006/051079 PROCESS FOR PREPARING ITOPRIDE HYDROCHLORIDE. [Link]

  • Wikipedia. (n.d.). Prokinetic agent. [Link]

  • PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone. [Link]

  • Al-Mamun, M. A., et al. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. Journal of Pharmaceutical and Biomedical Analysis, 251, 116407. [Link]

  • Singh, L., et al. (2012). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Journal of Pharmaceutical Analysis, 2(3), 218-223. [Link]

  • Fonderpharm. (n.d.). Pharmaceutical intermediates. [Link]

Sources

Introduction: The Ethanone Scaffold as a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Drugs Synthesized from Ethanone Analogues

In the landscape of medicinal chemistry, the ethanone moiety represents a fundamental and remarkably versatile scaffold. Its inherent structural and electronic properties make it an ideal starting point for the synthesis of a diverse array of pharmacologically active compounds. The carbonyl group and the adjacent methyl group offer multiple reaction sites for functionalization, enabling the creation of complex molecular architectures with high specificity for various biological targets. This guide provides a comprehensive comparison of the efficacy of drugs synthesized from two prominent classes of ethanone analogues: 1-indanone derivatives, which have shown significant promise in oncology and neurodegenerative disease, and adamantyl ethanone derivatives, which are potent modulators of metabolic pathways. We will delve into their synthesis, mechanisms of action, and comparative efficacy, supported by experimental data, to provide researchers, scientists, and drug development professionals with a detailed and actionable resource.

Part 1: 1-Indanone Analogues - Dual-Pronged Attack on Cancer and Neurodegeneration

The 1-indanone core, a rigid analogue of the chalcone structure, is a privileged scaffold in drug discovery.[1] Its planar structure and the presence of an α,β-unsaturated ketone system are crucial for its diverse biological activities.[1] This has led to the development of numerous derivatives with potent anticancer and neuroprotective properties.[2][3]

Synthesis of 1-Indanone Derivatives: Building the Core

The synthesis of 1-indanone derivatives can be achieved through various methods, with intramolecular Friedel-Crafts acylation and Nazarov cyclization being among the most common.[2][3] For instance, 2-benzylidene-1-indanones, which show strong cytotoxicity against cancer cell lines, can be synthesized from a chalcone precursor via a Nazarov cyclization using trifluoroacetic acid.[3] This reaction involves the acid-catalyzed cyclization of a divinyl ketone to a cyclopentenone, which in this case is the indanone ring system. The versatility of these synthetic routes allows for the introduction of a wide range of substituents on both the aromatic ring and the benzylidene moiety, enabling fine-tuning of the pharmacological properties.

A general synthetic approach is depicted below:

Chalcone Chalcone Precursor Indanone 2-Benzylidene-1-Indanone Chalcone->Indanone Nazarov Cyclization TFA Trifluoroacetic Acid (TFA) TFA->Indanone Catalyst

Caption: General synthesis of 2-benzylidene-1-indanones via Nazarov cyclization.

Mechanism of Action: From Microtubules to Amyloid Plaques

The therapeutic efficacy of 1-indanone derivatives stems from their ability to interact with multiple biological targets.

  • Anticancer Activity: In oncology, a primary mechanism of action for many 1-indanone analogues is the inhibition of tubulin polymerization.[1][3][4] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] Furthermore, some derivatives, such as the indanone-based thiazolyl hydrazone (ITH) compounds, induce apoptosis by increasing reactive oxygen species (ROS) levels and inhibiting the NF-κB signaling pathway.[5][6]

  • Neuroprotective Activity: The success of the 1-indanone derivative Donepezil in treating Alzheimer's disease has spurred significant research in this area.[7] Donepezil acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[8][9] By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, which is thought to improve cognitive function.[7][8] More recent multi-target-directed indanone ligands have been developed that not only inhibit AChE but also prevent the aggregation of amyloid-beta (Aβ) peptides and can even disaggregate pre-formed Aβ fibrils, addressing another key pathological hallmark of Alzheimer's disease.[10][11]

cluster_cancer Anticancer Mechanism cluster_ad Anti-Alzheimer's Mechanism Indanone_Cancer 1-Indanone Analogue Tubulin Tubulin Polymerization Indanone_Cancer->Tubulin inhibits Mitotic_Spindle Mitotic Spindle Formation Tubulin->Mitotic_Spindle leads to G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest disruption causes Apoptosis_Cancer Apoptosis G2M_Arrest->Apoptosis_Cancer Indanone_AD 1-Indanone Analogue AChE Acetylcholinesterase (AChE) Indanone_AD->AChE inhibits Abeta Amyloid-β Aggregation Indanone_AD->Abeta inhibits ACh Acetylcholine Levels AChE->ACh degrades Plaques Amyloid Plaques Abeta->Plaques

Caption: Dual mechanisms of action of 1-indanone analogues.

Comparative Efficacy of 1-Indanone Analogues

The therapeutic potential of 1-indanone derivatives is underscored by their potent activity in both in vitro and in vivo models.

In Vitro Anticancer Efficacy:

Numerous studies have demonstrated the potent cytotoxic effects of 1-indanone analogues against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are often in the nanomolar to low micromolar range.

Compound ClassCell LineIC50MechanismReference
2-Benzylidene-1-indanonesMCF-7 (Breast)10–880 nMTubulin Polymerase Inhibition[3]
HCT (Colon)10–880 nMTubulin Polymerase Inhibition[3]
THP-1 (Leukemia)10–880 nMTubulin Polymerase Inhibition[3]
A549 (Lung)10–880 nMTubulin Polymerase Inhibition[3]
Indanone-Thiazolyl Hydrazone (ITH-6)HT-29 (Colorectal)0.44 µMG2/M Arrest, Apoptosis[6]
COLO 205 (Colorectal)0.98 µMG2/M Arrest, Apoptosis[6]
KM 12 (Colorectal)0.41 µMG2/M Arrest, Apoptosis[6]

In Vivo Anticancer Efficacy:

The in vitro activity of these compounds often translates to significant efficacy in animal models of cancer.

CompoundAnimal ModelDosageTumor Growth InhibitionReference
Gallic acid-based indanone derivativeEhrlich Ascites Carcinoma (mice)50 mg/kg54.3%[1][4]
ITH-6HT-29 and KM 12 Xenografts (mice)Not specifiedSignificant decrease in tumor size[5][6]

Efficacy against Alzheimer's Disease Targets:

Newly synthesized indanone derivatives have shown promising multi-target activity for Alzheimer's disease, with potency comparable to the standard-of-care drug, Donepezil.

CompoundTargetIC50 / ActivityReference
Donepezil (Reference) AChE~10-20 nM[10]
Compound 9AChE14.8 nM[10]
Aβ Aggregation85.5% Inhibition[10]
Compound 14AChE18.6 nM[10]
Aβ Aggregation83.8% Inhibition[10]

Part 2: Adamantyl Ethanone Analogues - Targeting Metabolic Disease

The adamantyl group is a bulky, lipophilic moiety that can enhance the binding affinity and metabolic stability of drug candidates. When coupled with an ethanone core, it has given rise to a class of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism.[12]

Synthesis of Adamantyl Ethanone Derivatives

The synthesis of adamantyl ethanone derivatives typically involves the coupling of an adamantyl bromomethyl ketone with various heterocyclic or aromatic moieties. For example, adamantyl ethanone pyridyl ether compounds can be synthesized via a nucleophilic substitution reaction between adamantan-1-yl bromomethyl ketone and a corresponding hydroxypyridine in the presence of a base like potassium carbonate.[13] This modular synthesis allows for the exploration of a wide chemical space to optimize potency and selectivity.

Adamantyl_Bromomethyl_Ketone Adamantan-1-yl Bromomethyl Ketone Product Adamantyl Ethanone Pyridyl Ether Adamantyl_Bromomethyl_Ketone->Product Hydroxypyridine Hydroxypyridine Hydroxypyridine->Product K2CO3 K2CO3 K2CO3->Product Base

Caption: Synthesis of adamantyl ethanone pyridyl ethers.

Mechanism of Action: Regulating Glucocorticoid Activity

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues like the liver and adipose tissue.[14][15] Elevated local concentrations of cortisol can contribute to insulin resistance, obesity, and other features of the metabolic syndrome.[16] Adamantyl ethanone derivatives act as potent and selective inhibitors of 11β-HSD1, thereby reducing the intracellular production of active glucocorticoids.[12] This mechanism helps to improve insulin sensitivity and ameliorate the pathological features of metabolic diseases.

Adamantyl_Ethanone Adamantyl Ethanone Analogue HSD11B1 11β-HSD1 Enzyme Adamantyl_Ethanone->HSD11B1 inhibits Cortisol Cortisol (active) HSD11B1->Cortisol Cortisone Cortisone (inactive) Cortisone->Cortisol catalyzed by Metabolic_Syndrome Metabolic Syndrome (Insulin Resistance, etc.) Cortisol->Metabolic_Syndrome promotes

Caption: Mechanism of action of adamantyl ethanone 11β-HSD1 inhibitors.

Comparative Efficacy of Adamantyl Ethanone Analogues

The efficacy of these compounds has been demonstrated through in vitro enzyme inhibition assays and in vivo studies in animal models of metabolic disease.

In Vitro 11β-HSD1 Inhibition:

A series of adamantyl ethanone derivatives have shown potent inhibition of human 11β-HSD1, with IC50 values in the nanomolar range.

Compound ClassTargetIC50Reference
Adamantyl ethanone derivatives (general)Human 11β-HSD150-70 nM[12]
Adamantyl heterocyclic ketones (e.g., 14, 15, 17)Human 11β-HSD1< 50 nM[17]
HSD-016Human 11β-HSD111 nM[18]
INCB13739Human 11β-HSD11.1 nM[18]

In Vivo Efficacy in Metabolic Disease Models:

Pharmacological inhibition of 11β-HSD1 with these analogues has shown therapeutic benefits in mouse models.

CompoundAnimal ModelKey FindingsReference
Compound 544apoE KO miceModestly decreased postprandial glucose; Reduced atherosclerotic lesion area[14]
Various 11β-HSD1 inhibitorsDiet-induced obese (DIO) miceHigher in vivo exposure (AUC) compared to lean mice[19]
RO-151 and RO-838Humans (clinical trial)Improved body weight, HbA1c, and insulin sensitivity[16]

Part 3: Key Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of ethanone analogues.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[20] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate overnight at 37°C, 5% CO2.[20][21]

  • Compound Treatment: Add various concentrations of the test compound (ethanone analogue) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[20] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Start Start Plate_Cells 1. Plate cells in 96-well plate Start->Plate_Cells Incubate_1 2. Incubate overnight Plate_Cells->Incubate_1 Add_Compound 3. Add ethanone analogues Incubate_1->Add_Compound Incubate_2 4. Incubate for 24-72h Add_Compound->Incubate_2 Add_MTT 5. Add MTT reagent Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilizing agent Incubate_3->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

In Vivo Anticancer Efficacy: Xenograft Tumor Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[23]

Principle: This model allows for the assessment of a drug's ability to inhibit tumor growth in a living organism, providing insights into its bioavailability, in vivo potency, and potential toxicity.

Step-by-Step Protocol:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, to a final concentration of 2-5 million cells per 50-100 µL.[23] The Matrigel helps to improve tumor take and growth.

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) mice).[23][24]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Randomize the mice into treatment and control groups. Administer the ethanone analogue via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

In Vitro Enzyme Inhibition: 11β-HSD1 Assay

This assay measures the ability of a compound to inhibit the activity of the 11β-HSD1 enzyme.

Principle: The assay typically monitors the conversion of a substrate (e.g., cortisone) to a product (e.g., cortisol) by the enzyme. The inhibitory effect of the test compound is quantified by measuring the decrease in product formation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, enzyme solution (e.g., human 11β-HSD1 expressed in HEK293 cells), substrate solution (cortisone), and cofactor solution (NADPH).

  • Compound Pre-incubation: In a 96-well plate, add the adamantyl ethanone analogue at various concentrations. Add the enzyme solution and pre-incubate for 10-30 minutes to allow the inhibitor to bind to the enzyme.[25]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate and cofactor mixture.

  • Reaction Incubation: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction, for example, by adding a quenching solution.

  • Detection: Quantify the amount of cortisol produced using a suitable detection method, such as a competitive immunoassay (e.g., HTRF) or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The ethanone scaffold has proven to be a highly productive starting point for the development of novel therapeutics. The 1-indanone analogues demonstrate significant potential in both oncology and neurodegenerative diseases through their respective abilities to disrupt microtubule dynamics and modulate key pathways in Alzheimer's disease. Concurrently, adamantyl ethanone derivatives have emerged as potent and selective inhibitors of 11β-HSD1, offering a promising therapeutic strategy for metabolic disorders. The comparative efficacy data presented herein, supported by robust experimental protocols, highlights the importance of continued structure-activity relationship studies to further optimize these promising compound classes for clinical development.

References

  • Prakasham, A., et al. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. PubMed. [Link]

  • Negi, A., et al. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. [Link]

  • Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]

  • Li, G., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Donepezil. Wikipedia. [Link]

  • Guzior, N., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

  • Guzior, N., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Oringo, K. O., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. [Link]

  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Organic Chemistry Portal. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed. [Link]

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. National Institutes of Health. [Link]

  • Unsalan, S., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Huang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. [Link]

  • Chmura, S. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). Donepezil. PubChem. [Link]

  • Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. [Link]

  • Bujalska, I. J., & Nasiri, M. (2021). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. MDPI. [Link]

  • Bolea, I., et al. (2017). Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Huang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. ResearchGate. [Link]

  • Vicker, N., et al. (2011). Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. National Institutes of Health. [Link]

  • Tran, T. T. T., et al. (2014). Comparative study on 11β -hydroxysteroid dehydrogenase 1. ResearchGate. [Link]

  • Gobis, K., et al. (2019). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI. [Link]

  • Rampa, A., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. National Institutes of Health. [Link]

  • Wu, D., et al. (2018). Synthesis of 3-Aryl-1-Indanones via CsF-Promoted Coupling of Arylboronic Acids with N-Tosylhydrazones. ResearchGate. [Link]

  • van Meerloo, J., et al. (2011). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Chen, Y., et al. (2024). β-Arylation of Indanone Derivatives via α-Carbamoylation/Elimination of Isocyanate Sequence. ChemRxiv. [Link]

  • Stanford Medicine. (n.d.). In vivo tumor models. Stanford University. [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of furanyl adamantyl ethanone derivatives (18–25). ResearchGate. [Link]

  • Wang, M., et al. (2011). Comparative pharmacokinetics and metabolism studies in lean and diet- induced obese mice: an animal efficacy model for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. [Link]

  • Vicker, N., et al. (2010). Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. [Link]

  • Vicker, N., et al. (2010). Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1. National Institutes of Health. [Link]

  • Bio-protocol. (n.d.). In vivo tumor xenograft model. Bio-protocol. [Link]

Sources

A Comparative Analysis of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone and its Bromo-Analogue for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical intermediate synthesis, the choice of starting materials and reagents is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring cost-effectiveness. This guide provides a detailed comparative analysis of two closely related acetophenone derivatives: 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone and its bromo-analogue, 1-[4-(3-bromopropoxy)-2-hydroxyphenyl]-1-ethanone. These compounds serve as valuable precursors in the synthesis of a variety of biologically active molecules. This analysis, grounded in experimental data and established chemical principles, will equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.

Introduction: The Significance of Halopropoxy Acetophenone Intermediates

Substituted acetophenones are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. The introduction of a halopropoxy chain at the C4 position of a 2-hydroxyacetophenone scaffold imparts a versatile functional handle for subsequent chemical modifications. This three-carbon linker with a terminal halogen allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. The choice between a chloro or bromo substituent on this chain, while seemingly minor, has significant implications for reactivity, synthetic strategy, and overall process efficiency. This guide will dissect these differences to provide a clear path forward for researchers in the field.

Synthesis and Physicochemical Properties: A Head-to-Head Comparison

The synthesis of both the chloro- and bromo-analogues is typically achieved via a Williamson ether synthesis. This reaction involves the alkylation of the C4 hydroxyl group of 2,4-dihydroxyacetophenone with a suitable dihalogenated propane.

A notable synthesis of this compound involves the reaction of 2,4-dihydroxyacetophenone with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate.[1] The preferential reaction at the bromine-bearing carbon is a direct consequence of the better leaving group ability of bromide compared to chloride, a fundamental principle in nucleophilic substitution reactions.

While a direct, peer-reviewed synthesis of 1-[4-(3-bromopropoxy)-2-hydroxyphenyl]-1-ethanone using 1,3-dibromopropane is less commonly documented in readily available literature, its synthesis can be logically inferred to follow a similar Williamson ether synthesis protocol. The reaction would proceed by reacting 2,4-dihydroxyacetophenone with an excess of 1,3-dibromopropane to favor mono-alkylation.

Below is a comparative table summarizing the key physicochemical properties of the two analogues.

PropertyThis compound1-[4-(3-bromopropoxy)-2-hydroxyphenyl]-1-ethanone
Molecular Formula C₁₁H₁₃ClO₃C₁₁H₁₃BrO₃
Molecular Weight 228.67 g/mol [1]273.12 g/mol
Appearance Colourless block-like crystals[1]Expected to be a solid
Melting Point Data not readily availableData not readily available
Solubility Soluble in common organic solvents like acetone, ethyl acetateExpected to be soluble in common organic solvents

Comparative Reactivity Analysis: The Halogen's Role

The primary point of differentiation between the two analogues lies in the reactivity of the terminal halogen. This difference is fundamentally governed by the nature of the carbon-halogen bond and the stability of the resulting halide anion as a leaving group.

Leaving Group Ability: In nucleophilic substitution reactions, the facility with which a leaving group departs is crucial. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely related to the basicity of the halide anion; weaker bases are better leaving groups. Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻).

This translates to a higher reactivity of the bromo-analogue in subsequent nucleophilic substitution reactions. For instance, in the synthesis of pharmaceutical derivatives where the terminal halogen is displaced by an amine, thiol, or other nucleophile, the bromo-analogue is expected to react at a faster rate and under milder conditions compared to its chloro counterpart.

Synthetic Strategy Implications: The differential reactivity is elegantly demonstrated in the synthesis of the chloro-analogue itself, where 1-bromo-3-chloropropane is used as the alkylating agent.[1] The phenoxide selectively attacks the carbon bearing the bromine, leaving the chloro group intact for further functionalization. This highlights the strategic advantage of having two different halogens on the same alkylating chain.

When comparing the two target compounds as intermediates, the choice depends on the desired subsequent reaction. If a highly reactive substrate is needed to drive a reaction to completion quickly or under mild conditions, the bromo-analogue is the superior choice. However, if a more controlled, slower reaction is desired, or if the subsequent nucleophile is highly reactive, the chloro-analogue may offer better process control and selectivity.

Spectroscopic Data Comparison

¹H NMR Spectroscopy:

  • Both compounds: Will show signals for the aromatic protons, the acetyl group methyl protons, and the methylene protons of the propoxy chain. The hydroxyl proton will also be present.

  • Key Difference: The chemical shift of the methylene protons adjacent to the halogen (–CH₂-X) will differ. The more electronegative chlorine atom will deshield the adjacent protons to a greater extent, resulting in a downfield shift compared to the corresponding protons in the bromo-analogue.

¹³C NMR Spectroscopy:

  • Both compounds: Will exhibit signals for the aromatic carbons, the carbonyl carbon, the acetyl methyl carbon, and the carbons of the propoxy chain.

  • Key Difference: The carbon atom directly bonded to the halogen (–CH₂-X) will show a significant difference in chemical shift. The carbon attached to bromine will appear at a higher field (lower ppm) compared to the carbon attached to chlorine due to the "heavy atom effect" of bromine.

Infrared (IR) Spectroscopy:

  • Both compounds: Will display characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch) of the ketone, aromatic C-H and C=C stretching, and C-O stretching of the ether linkage.

  • Key Difference: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region of the spectrum, typically in the range of 800-600 cm⁻¹. The C-Br stretch is generally found at a lower wavenumber than the C-Cl stretch due to the heavier mass of the bromine atom.

Mass Spectrometry (MS):

  • Both compounds: The mass spectrum will show the molecular ion peak (M⁺).

  • Key Difference: The isotopic pattern of the molecular ion peak will be a clear differentiator. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in a characteristic M⁺ and M+2 peak pattern with a 3:1 intensity ratio. Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M⁺ and M+2 peaks of nearly equal intensity.

Potential Applications in Drug Development

While specific drugs synthesized directly from these two intermediates are not extensively detailed in publicly accessible literature, compounds with the 1-(4-alkoxy-2-hydroxyphenyl)ethanone core are known to be valuable in pharmaceutical research. These structures can serve as precursors for a wide range of biologically active molecules, including:

  • Antiviral agents: The acetophenone moiety is found in some compounds with antiviral activity.

  • Anti-inflammatory agents: Derivatives of hydroxyacetophenones have been investigated for their anti-inflammatory properties.

  • Anticancer agents: Certain complex molecules built upon this scaffold have shown potential in cancer research.

The halopropoxy chain provides a convenient point of attachment for various pharmacophores through nucleophilic substitution, allowing for the exploration of structure-activity relationships in drug discovery programs. The choice between the chloro- and bromo-analogue would be dictated by the desired reactivity and the specific synthetic route being employed.

Experimental Protocols

Synthesis of this compound[1]

This protocol is adapted from the literature and provides a reliable method for the synthesis of the chloro-analogue.

Materials:

  • 2,4-dihydroxyacetophenone

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (anhydrous)

  • Acetone

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a 50 mL flask, combine 2,4-dihydroxyacetophenone (3 mmol), anhydrous potassium carbonate (6 mmol), and 1-bromo-3-chloropropane (3 mmol).

  • Add 10 mL of acetone to the flask.

  • Stir the mixture at 373 K (100 °C) for 4 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of n-hexane and ethyl acetate to yield pure this compound.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity. The expected elemental analysis for C₁₁H₁₃ClO₃ is C, 57.78%; H, 5.73%, which can be used to verify the purity of the synthesized compound.[1]

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_chloro Synthesis of Chloro-Analogue cluster_bromo Proposed Synthesis of Bromo-Analogue start_chloro 2,4-Dihydroxyacetophenone + 1-Bromo-3-chloropropane reagents_chloro K₂CO₃, Acetone 373 K, 4h start_chloro->reagents_chloro Williamson Ether Synthesis product_chloro This compound reagents_chloro->product_chloro start_bromo 2,4-Dihydroxyacetophenone + 1,3-Dibromopropane reagents_bromo K₂CO₃, Acetone (Optimized Conditions) start_bromo->reagents_bromo Williamson Ether Synthesis product_bromo 1-[4-(3-bromopropoxy)-2-hydroxyphenyl]-1-ethanone reagents_bromo->product_bromo

Caption: Synthetic routes for the chloro- and proposed bromo-analogues.

Conclusion and Future Perspectives

The choice between this compound and its bromo-analogue is a strategic one, hinging on the desired reactivity in subsequent synthetic steps. The bromo-analogue offers higher reactivity, facilitating faster reactions under milder conditions, which can be advantageous in many synthetic campaigns. Conversely, the chloro-analogue provides a more stable and less reactive handle, which may be beneficial for process control and selectivity.

The synthesis of the chloro-analogue using 1-bromo-3-chloropropane serves as a practical illustration of the principles of leaving group ability. Future work in this area could focus on a direct comparative study of the synthesis of both analogues under identical conditions to quantify differences in reaction kinetics and yields. Furthermore, the exploration of the biological activities of derivatives synthesized from these two intermediates remains a fertile ground for new discoveries in medicinal chemistry. This guide provides the foundational knowledge for researchers to strategically employ these versatile building blocks in the pursuit of novel therapeutic agents.

References

  • Ma, Y.-T., Wang, J.-J., & Ma, C. (2009). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the acetophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The compound 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone, a derivative of the naturally occurring 2,4-dihydroxyacetophenone, presents an intriguing subject for the exploration of biological activity. Its structure, featuring a reactive chloropropoxy tail, a phenolic hydroxyl group, and a ketone moiety, suggests a potential for diverse pharmacological effects. This guide provides a comprehensive comparison of the anticipated biological activities of this target compound with its structural analogs, drawing upon existing experimental data to inform predictions and guide future research. By examining the antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties of related molecules, we can build a compelling case for the therapeutic potential of this compound and delineate promising avenues for its investigation.

Structural Framework and Synthetic Rationale

The subject of our analysis, this compound, is synthesized from the precursor 2,4-dihydroxyacetophenone. The synthesis typically involves a Williamson ether synthesis, where the hydroxyl group at the 4-position of 2,4-dihydroxyacetophenone is alkylated using 1-bromo-3-chloropropane in the presence of a weak base like potassium carbonate.[1][2] This selective alkylation is a critical step, as the hydroxyl group at the 2-position remains free, which is often crucial for biological activity.

The rationale behind this synthetic approach is to introduce a flexible and reactive chloropropoxy chain. This chain can potentially engage in various interactions with biological targets, such as alkylation of nucleophilic residues in enzymes or receptors. The presence of the chlorine atom provides a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced or modulated activities.

Comparative Biological Activities

While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, we can infer its potential activities by examining structurally similar compounds. The core 2,4-dihydroxyacetophenone moiety and the derived chalcones are known to exhibit a broad spectrum of biological effects.

Antimicrobial and Antifungal Activity

Derivatives of 2,4-dihydroxyacetophenone have demonstrated significant antimicrobial and antifungal properties. The presence of hydroxyl and acetyl groups on the aromatic ring is a key determinant of this activity.

Antimicrobial Insights: Studies on various derivatives of 2,4-dihydroxyacetophenone have shown potent antibacterial activity, particularly against Gram-positive bacteria.[3][4] For instance, certain brominated derivatives of dihydroxyacetophenone have displayed powerful antibacterial effects against drug-resistant strains like Pseudomonas aeruginosa.[3][4][5] The introduction of different substituents on the acetophenone scaffold can modulate this activity. For example, some chalcone derivatives synthesized from acetophenones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]

Antifungal Potential: The 2,4-dihydroxyacetophenone scaffold is also a promising starting point for antifungal agents. Chalcones derived from 2',4'-dihydroxyacetophenone have shown efficacy against fungal pathogens like Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC50) between 64 and 128 µg/mL.[7] Furthermore, acetophenones isolated from Croton species have demonstrated activity against dermatophytes such as Trichophyton rubrum, with MICs ranging from 1.25 to 2.5 mg/mL.[8]

The 3-chloropropoxy side chain in our target compound could potentially enhance its antimicrobial and antifungal properties by increasing its lipophilicity, thereby facilitating its passage through microbial cell membranes.

Table 1: Comparative Antimicrobial and Antifungal Activity of 2,4-Dihydroxyacetophenone Derivatives

Compound/DerivativeTarget Organism(s)Activity Metric (MIC/IC50)Reference
Brominated Dihydroxyacetophenone DerivativesPseudomonas aeruginosaPotent activity reported (qualitative)[3][4][5]
2',4'-DihydroxychalconeAspergillus fumigatusMIC50: 64-128 µg/mL[7]
2-hydroxy-3,4,6-trimethoxyacetophenoneTrichophyton rubrumMIC: 1.25-2.5 mg/mL[8]
Chalcone derivativesGram-positive and Gram-negative bacteriaVariable, some with excellent activity[6]
Anti-inflammatory Activity

Acetophenone derivatives are recognized for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

Compounds structurally related to our target, such as 3,5-diprenyl-4-hydroxyacetophenone, have been shown to diminish the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[9] Another study on new thiourea derivatives of naproxen, which share some structural similarities, identified a compound with a potent 5-LOX inhibition (IC50 of 0.30 μM).[10]

The 2-hydroxyphenyl group in this compound can form an intramolecular hydrogen bond with the acetyl group, a feature that may influence its interaction with biological targets involved in inflammation.

Table 2: Comparative Anti-inflammatory Activity of Substituted Acetophenones

Compound/DerivativeAssay/TargetActivity Metric (IC50/% Inhibition)Reference
3,5-Diprenyl-4-hydroxyacetophenoneNO Production in J774A.1 macrophages38.96% inhibition at 91.78 µM[9]
Thiourea derivative of m-anisidine5-LOX InhibitionIC50: 0.30 µM[10]
New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanalsCOX-2 InhibitionIC50: 0.18 µM[1]
Anticancer and Cytotoxic Activity

The cytotoxic potential of acetophenone derivatives against various cancer cell lines has been an area of active research. The mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

The presence of the electrophilic chloropropoxy group in this compound could contribute to its cytotoxicity through alkylation of cellular macromolecules, a mechanism exploited by some anticancer drugs.

Table 3: Comparative Cytotoxicity of Structurally Diverse Heterocyclic Compounds

Compound/Derivative ClassCell Line(s)Activity Metric (IC50)Reference
Dihydroxyacetophenone DerivativesGeneral antitumor activity reportedQualitative[3][4]
Mesoionic Compound MIH 2.4BlMCF-7 (Breast Cancer)53.3 µM (72h)[11]
1,8-Naphthyridine Derivative (7b)HepG2 (Liver Cancer)0.041 µM[12]

Experimental Methodologies: A Blueprint for Investigation

To empirically validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a starting point for a comprehensive evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized and quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included. A standard antibiotic (e.g., amoxicillin) is also tested as a positive control for inhibition.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cells.

Protocol:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.

  • Incubation: The plate is incubated for a further period (e.g., 24 hours).

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of acetophenone derivatives is intricately linked to their structural features. Analysis of the SAR of related compounds can provide valuable clues about the potential mechanism of action of this compound.

// Connections Compound -> Hydroxyl [style=invis]; Compound -> Propoxy [style=invis]; Compound -> Acetyl [style=invis];

Hydroxyl -> Antimicrobial [label="Chelation, H-bonding"]; Hydroxyl -> AntiInflammatory [label="Radical Scavenging"]; Propoxy -> Antimicrobial [label="Lipophilicity,\nMembrane Permeation"]; Propoxy -> Anticancer [label="Alkylation Potential"]; Acetyl -> Antimicrobial [label="Electron Withdrawing"]; Acetyl -> AntiInflammatory [label="Interaction with Enzymes"];

} dot

Caption: Structure-Activity Relationship (SAR) insights for this compound.

  • The 2-Hydroxyl Group: The presence of a hydroxyl group ortho to the acetyl group is a common feature in many biologically active acetophenones. This group can participate in hydrogen bonding and metal chelation, which may be crucial for interacting with the active sites of enzymes. In the context of anti-inflammatory activity, this phenolic hydroxyl group can also contribute to antioxidant effects by scavenging free radicals.

  • The 4-(3-Chloropropoxy) Group: The ether linkage at the 4-position, coupled with the propyl chain, increases the lipophilicity of the molecule compared to its dihydroxy precursor. This enhanced lipophilicity can facilitate the compound's ability to cross biological membranes, potentially leading to improved bioavailability and intracellular accumulation. The terminal chlorine atom is an electrophilic center, making the compound susceptible to nucleophilic attack. This reactivity could be a key factor in its potential anticancer activity, where it might alkylate DNA or critical protein residues within cancer cells.

  • The Acetyl Group: The acetyl group is an electron-withdrawing group that can influence the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group. It is also a key structural feature for the formation of chalcones, which are known for their broad range of biological activities.

Conclusion and Future Directions

Based on a comprehensive analysis of structurally related compounds, this compound emerges as a promising candidate for further investigation as a potential antimicrobial, anti-inflammatory, and anticancer agent. The unique combination of a 2,4-dihydroxyacetophenone core with a reactive chloropropoxy side chain provides a strong rationale for its predicted biological activities.

Future research should focus on the synthesis and rigorous in vitro evaluation of this compound using the standardized protocols outlined in this guide. Quantitative data from these assays will be crucial for confirming its biological profile and for making direct comparisons with existing therapeutic agents. Furthermore, elucidating the precise mechanisms of action through techniques such as enzyme inhibition assays, gene expression analysis, and molecular docking studies will be essential for its rational development as a potential drug candidate. The exploration of structure-activity relationships by synthesizing and testing a library of analogs with modifications to the chloropropoxy chain will also be a valuable endeavor in optimizing its therapeutic potential.

References

  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. (2022). Molecules, 27(23), 8489. Retrieved January 25, 2026, from [Link]

  • In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. (2018). Mycobiology, 46(3), 263–270. Retrieved January 25, 2026, from [Link]

  • Quantitative structure-activity relationship studies for prediction of antimicrobial activity of synthesized 2,4-hexadienoic acid derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(21), 6745-6754. Retrieved January 25, 2026, from [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 7949-7965. Retrieved January 25, 2026, from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 25, 2026, from [Link]

  • Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. (2018). Journal of Cancer Education, 33(5), 1089–1095. Retrieved January 25, 2026, from [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). International Journal of Molecular Sciences, 24(18), 13813. Retrieved January 25, 2026, from [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules, 27(13), 4056. Retrieved January 25, 2026, from [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 25, 2026, from [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. (2011). Letters in Drug Design & Discovery, 8(10), 954-959. Retrieved January 25, 2026, from [Link]

  • (PDF) Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. (2011). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o665. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. (2023). Molecules, 28(21), 7393. Retrieved January 25, 2026, from [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). (n.d.). FooDB. Retrieved January 25, 2026, from [Link]

  • In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. (2021). Discovery, 57(306), 468-477. Retrieved January 25, 2026, from [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2020). Molecules, 25(23), 5626. Retrieved January 25, 2026, from [Link]

  • (PDF) Antifungal activity and synergistic effect of acetophenones isolated from species Croton against dermatophytes and yeasts. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, antibacterial evaluation, molecular docking and computational study of 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives. (2021). Computational Biology and Chemistry, 92, 107434. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (2012). Oriental Journal of Chemistry, 28(1), 249-255. Retrieved January 25, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2016). Medicinal Chemistry Research, 25(1), 133-144. Retrieved January 25, 2026, from [Link]

Sources

Reactivity differences between 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone and 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone and 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, substituted acetophenones serve as versatile scaffolds. Their reactivity is intricately governed by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of two such analogs: This compound (Compound A) and 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (Compound B) .

While structurally similar, the seemingly minor difference—an ortho-hydroxyl group in Compound A versus a meta-methoxy group in Compound B—imparts dramatically different chemical behaviors. For researchers and drug development professionals, understanding these nuances is critical for predicting reaction outcomes, designing synthetic routes, and avoiding unforeseen side products. This guide will dissect these differences, grounding the analysis in mechanistic principles and providing actionable experimental protocols.

dot

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Reactions of the 3-Chloropropoxy Side Chain: The Intramolecular Advantage

The most profound reactivity difference stems from the potential for intramolecular reaction in Compound A. The alkyl chloride on the side chain is an electrophilic center, susceptible to attack by a nucleophile.

Compound A: Intramolecular Cyclization The ortho-hydroxyl group is perfectly positioned to act as an internal nucleophile. In the presence of a non-nucleophilic base (e.g., potassium carbonate), the acidic phenolic proton is removed to form a phenoxide ion. This potent nucleophile then readily attacks the terminal carbon of the chloropropoxy chain via an intramolecular Sₙ2 reaction, forming a stable seven-membered heterocyclic ring. This is an example of an intramolecular Williamson ether synthesis. [1][2]This reaction is typically fast and high-yielding due to the favorable proximity of the reacting centers.

Compound B: Intermolecular Reactions Only The methoxy group in Compound B lacks an acidic proton and is not nucleophilic. Therefore, it cannot participate in such a cyclization. The chloropropoxy chain in Compound B is only reactive towards external nucleophiles in standard intermolecular Sₙ2 reactions.

dot

Caption: Intramolecular cyclization pathway unique to Compound A.

Part 2: Experimental Protocols and Comparative Data

To validate the theoretical analysis, the following experimental designs are proposed. The results presented are predictive, based on established chemical principles, and serve to illustrate the expected outcomes.

Experiment 1: Comparative Electrophilic Bromination

This protocol aims to demonstrate the differing regioselectivity of the two compounds in an EAS reaction. A mild brominating agent is chosen to prevent polysubstitution, which is a risk for the highly activated ring of Compound A. Protocol:

  • Dissolution: Dissolve 1.0 mmol of the respective acetophenone (Compound A or B) in 10 mL of dichloromethane (DCM) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq.) to the stirred solution in one portion.

  • Reaction: Stir the reaction at 0 °C and monitor progress by Thin Layer Chromatography (TLC) every 15 minutes.

  • Quenching: Upon consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.

  • Work-up: Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product(s) by ¹H NMR and Mass Spectrometry to determine the position of bromine substitution.

Predicted Comparative Results:

ParameterCompound A ReactionCompound B Reaction
Reaction Time < 30 minutes1-2 hours
Major Product 1-[5-Bromo-4-(3-chloropropoxy)-2-hydroxyphenyl]ethanoneMixture of 1-[2-Bromo- and 6-Bromo-4-(3-chloropropoxy)-3-methoxyphenyl]ethanone
Predicted Yield > 90%~85%
Rationale The highly activated ring reacts rapidly at the electronically and sterically favored C5 position.The moderately activated ring reacts slower, with substitution occurring at multiple activated positions.
Experiment 2: Base-Mediated Intramolecular Cyclization

This experiment is designed to highlight the most significant reactivity difference: the facile cyclization of Compound A.

Protocol:

  • Setup: To a 50 mL round-bottom flask, add Compound A (1.0 mmol), anhydrous potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.), and 15 mL of anhydrous acetone. [1]2. Reaction: Heat the mixture to reflux (approx. 56 °C) and stir vigorously. Monitor the reaction by TLC.

  • Work-up: After 4-6 hours (or upon completion), cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Wash the salts with acetone (2 x 5 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

  • Control: Subject Compound B to the identical reaction conditions and monitor for any change.

Predicted Comparative Results:

ParameterCompound A ReactionCompound B Reaction
Outcome Complete conversion to the cyclized product (a dibenzo-oxazepine derivative).No reaction. Starting material recovered.
Predicted Yield > 95%0% (product), >98% (recovered starting material)
Causality The presence of the acidic ortho-hydroxyl group enables deprotonation and subsequent intramolecular nucleophilic attack.The absence of a nucleophilic group ortho to the side chain precludes any intramolecular reaction pathway.

Summary and Conclusion

The reactivity profiles of this compound and 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone are starkly different, underscoring the critical role of substituent positioning in synthetic chemistry.

Feature of ReactivityCompound A (-OH at C2)Compound B (-OCH₃ at C3)
Aromatic Ring (EAS) Highly activated. Highly regioselective, favoring substitution at C5.Activated. Less regioselective, favoring substitution at C2 and C6.
Side Chain Reactivity Prone to rapid, high-yield intramolecular cyclization to form a seven-membered ring.Undergoes only intermolecular nucleophilic substitution.
Key Functional Group Phenolic -OH is acidic and can be converted to a potent internal nucleophile (phenoxide).Methoxy -OCH₃ is a relatively inert ether group.

For the practicing scientist, the implications are clear:

  • Compound A is an excellent precursor for the synthesis of heterocyclic systems . Its propensity to cyclize must be considered in any synthetic plan; this reactivity can be exploited to build complex molecular architectures or must be prevented through protection of the hydroxyl group if other transformations are desired.

  • Compound B serves as a more stable and predictable scaffold. It allows for modifications on the aromatic ring or intermolecular substitution on the side chain without the complication of intramolecular cyclization, making it a more straightforward intermediate for linear synthetic strategies.

This guide demonstrates that a deep understanding of fundamental electronic and steric effects is paramount for the rational design of synthetic pathways. By recognizing the latent reactivity conferred by the ortho-hydroxyl group in Compound A, chemists can either harness it for elegant cyclization strategies or take appropriate measures to circumvent it, ensuring predictable and efficient synthesis.

References

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Zhang, Y., & Wang, L. (2009). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Williamson Ether Synthesis. [Link]

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution of Phenols. [Link]

  • ChemSynthesis. (2024). 1-(4-hydroxy-3-methoxyphenyl)ethanone. [Link]

  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. [Link]

  • ChemSrc. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. [Link]

Sources

Structural comparison of halogenated acetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Structural Comparison of Halogenated Acetophenone Derivatives for Researchers and Drug Development Professionals

Introduction

Halogenated acetophenones are a class of aromatic ketones that have garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. The incorporation of one or more halogen atoms (F, Cl, Br, I) onto the acetophenone scaffold dramatically influences the molecule's physicochemical properties, including its electrophilicity, lipophilicity, and metabolic stability. These modifications, in turn, dictate the compound's biological activity and potential therapeutic applications. This guide provides a comprehensive structural comparison of various halogenated acetophenone derivatives, offering insights into their synthesis, characterization, and structure-activity relationships (SAR). We will delve into the subtle yet profound effects of halogen substitution on the molecular architecture and reactivity, supported by experimental data and detailed protocols.

The Influence of Halogenation on Molecular Structure and Reactivity

The position and nature of the halogen substituent on the acetophenone ring are critical determinants of its chemical behavior. Halogens exert their influence through a combination of inductive and resonance effects. While inductively they are electron-withdrawing, their ability to donate a lone pair of electrons into the aromatic system (resonance effect) can partially offset this. The interplay of these effects modulates the reactivity of the carbonyl group and the aromatic ring.

For instance, halogenation at the ortho- or para-position to the acetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a crucial consideration in the design of synthetic routes utilizing these compounds as intermediates. Furthermore, the size and electronegativity of the halogen atom impact bond lengths, bond angles, and dihedral angles, which can have significant implications for how the molecule interacts with biological targets such as enzyme active sites.

Caption: Interplay of inductive and resonance effects of a halogen substituent on the acetophenone core.

Comparative Spectroscopic Analysis

The structural variations among halogenated acetophenone derivatives are readily discernible through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the halogen atom. For example, the electron-withdrawing nature of halogens generally leads to a downfield shift (higher ppm) of the signals of nearby protons and carbons.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching frequency in the IR spectrum provides a direct measure of the electrophilicity of the carbonyl carbon. A stronger electron-withdrawing effect from the halogen substituent results in a higher frequency (wavenumber) for the C=O stretch, indicating a stronger and shorter bond.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and isotopic distribution of halogenated compounds. The characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide unambiguous evidence for their presence in the molecule.

DerivativeHalogenPosition¹³C NMR (C=O) Shift (ppm)IR (C=O) Stretch (cm⁻¹)Key MS Fragment (m/z)
AcetophenoneH-~198~1685105 ([M-CH₃]⁺)
4'-FluoroacetophenoneFpara~196~1688123 ([M-CH₃]⁺)
4'-ChloroacetophenoneClpara~197~1687139/141 ([M-CH₃]⁺)
4'-BromoacetophenoneBrpara~197~1686183/185 ([M-CH₃]⁺)
4'-IodoacetophenoneIpara~197~1684231 ([M-CH₃]⁺)

Note: The exact values may vary depending on the solvent and instrument used.

Experimental Protocols

General Procedure for the Friedel-Crafts Acylation of Halogenated Benzenes

This protocol describes a general method for the synthesis of halogenated acetophenones.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O)

  • Halogenated benzene (fluorobenzene, chlorobenzene, bromobenzene, iodobenzene)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Start Start: Assemble Dry Glassware Step1 Add AlCl₃ and DCM to Flask Start->Step1 Step2 Cool to 0°C in Ice Bath Step1->Step2 Step3 Slowly Add Acetyl Chloride Step2->Step3 Step4 Add Halogenated Benzene Dropwise Step3->Step4 Step5 Stir at Room Temperature (2-4h) Step4->Step5 Step6 Quench Reaction with Cold 1M HCl Step5->Step6 Step7 Separate Organic Layer Step6->Step7 Step8 Wash with NaHCO₃ and Brine Step7->Step8 Step9 Dry with MgSO₄ Step8->Step9 Step10 Remove Solvent under Reduced Pressure Step9->Step10 End Purify by Recrystallization or Chromatography Step10->End

Caption: Workflow for the synthesis of halogenated acetophenones via Friedel-Crafts acylation.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.0 eq).

  • After stirring for 15 minutes, add the corresponding halogenated benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired halogenated acetophenone.

Trustworthiness of the Protocol: This protocol is a standard and well-established method for the synthesis of aryl ketones. The workup procedure is designed to effectively remove the Lewis acid catalyst and any unreacted starting materials, ensuring the isolation of a pure product. The purity of the final compound can be readily verified by NMR, IR, and MS, as described in the previous section.

Applications in Drug Development

Halogenated acetophenones are versatile building blocks in the synthesis of numerous pharmaceuticals. The halogen atom can serve as a handle for further functionalization through cross-coupling reactions or act as a bioisostere for other functional groups. Moreover, the introduction of a halogen can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism.

A notable example is the use of 4'-fluoroacetophenone in the synthesis of various central nervous system (CNS) active agents. The fluorine atom can improve the blood-brain barrier permeability and metabolic stability of the final drug candidate.

Conclusion

The structural comparison of halogenated acetophenone derivatives reveals a fascinating interplay of electronic and steric effects that govern their reactivity and properties. A thorough understanding of these structure-property relationships is paramount for their effective utilization in organic synthesis and drug discovery. The experimental protocols and spectroscopic data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of these important compounds.

References

  • Title: Friedel-Crafts Acylation Source: Organic Syntheses URL: [Link]

  • Title: The Role of Halogen Atoms in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a synthetic compound likely utilized as an intermediate in pharmaceutical research and development, 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone demands a disposal protocol that is both scientifically sound and rigorously compliant with environmental regulations.[1][2] The molecular structure, featuring a chlorinated alkyl chain and a phenolic ring, places it into specific hazardous waste categories that dictate its handling and final disposition. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its constituent chemical classes: halogenated organic compounds and phenols.

Inferred Hazard Profile: Based on analogous chemical structures, this compound should be treated as, at minimum, a substance that causes skin, eye, and respiratory irritation.[3] The presence of a chlorine atom also warrants caution, as halogenated aromatics can be persistent in the environment and may exhibit moderate toxicity.[1]

Causality of Hazard:

  • Phenolic Group (-OH on benzene ring): Phenolic compounds are known for their ability to cause chemical burns and are toxic. Their disposal is highly regulated.

  • Chlorinated Alkyl Group (-Cl): This classifies the compound as a halogenated organic . The combustion of halogenated compounds can produce acidic gases (like HCl), requiring specialized incineration facilities equipped with flue-gas scrubbers.[4][5] Mixing this waste with non-halogenated solvent waste is a common, costly error in laboratory settings.

Recommended Personal Protective Equipment (PPE): A risk assessment mandates the use of appropriate PPE during all handling and disposal stages.

PPE ItemSpecificationRationale
Gloves Nitrile or NeopreneProvides a barrier against skin contact and potential irritation.
Eye Protection Chemical Safety GogglesProtects against splashes and accidental eye contact, which can cause serious irritation.
Lab Coat Standard Laboratory CoatPrevents contamination of personal clothing.
Respiratory Use in a Fume HoodAll handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Hazardous Waste Determination & Segregation

This is the most critical step. Mis-segregation can lead to regulatory fines and increased disposal costs.

  • Identify as Hazardous: Based on its chemical structure, this compound must be declared a hazardous waste.

  • Segregate as Halogenated Waste: This compound must be placed in a waste stream specifically designated for Halogenated Organic Waste .[8][9]

    • DO NOT mix with non-halogenated wastes (e.g., acetone, ethanol, hexane).[9][10] Doing so contaminates the entire non-halogenated waste stream, forcing it to be treated as the more expensive halogenated waste.[5]

    • DO NOT dispose of this compound down the drain.[9][11] This is a serious regulatory violation and can harm aquatic ecosystems.

Step 2: On-Site Accumulation and Container Management

Proper storage while awaiting pickup is crucial for safety and compliance. This is typically managed within a Satellite Accumulation Area (SAA) in the laboratory.[12]

  • Select the Correct Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, vapor-tight screw cap.[10][13] The container must be in good condition, free from leaks or cracks.

  • Label the Container Immediately: Before adding any waste, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[10]

    • An indication of the hazards (e.g., "Irritant").

  • Keep the Container Closed: The waste container must remain closed at all times except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Manage Volume Limits: Under RCRA, an SAA can accumulate up to 55 gallons of hazardous waste. Be mindful of your laboratory's total accumulated volume.[12]

Step 3: Final Disposal Pathway

The chemical nature of this compound dictates a specific and definitive disposal method.

  • High-Temperature Incineration: The required disposal method for halogenated organic compounds and phenols is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][14] This process ensures the complete destruction of the organic molecule, converting it to simpler, less harmful compounds.[14]

  • Arrange for Professional Disposal: Your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company must be contacted for pickup.[7] They are responsible for transporting the waste in compliance with Department of Transportation (DOT) regulations and ensuring it reaches a permitted TSDF.[11][15]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a key component of RCRA.[15]

Part 3: Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs EHS / Licensed Vendor Action start Waste Generated: This compound hazard_id Step 1: Hazard ID & Segregation Is it a Halogenated Organic? start->hazard_id decision YES hazard_id->decision segregate Segregate as HALOGENATED ORGANIC WASTE decision->segregate Structural Analysis: Contains Chlorine container Step 2: Containerization Use labeled, sealed, compatible container in SAA segregate->container pickup Step 3: Arrange Pickup Contact EHS for disposal container->pickup transport Transport via licensed hauler with proper manifest pickup->transport dispose Final Disposal Pathway: High-Temperature Incineration at a licensed TSDF transport->dispose

Caption: Disposal workflow for this compound.

References

  • National Center for Biotechnology Information. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. PMC. Available from: [Link]

  • Lotte Chemical Corporation. Safety Data Sheet(SDS). 2023. Available from: [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available from: [Link]

  • Unknown. hazardous waste segregation. Available from: [Link]

  • Chemistry For Everyone. How Do You Dispose Of Phenol Safely? YouTube. Available from: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available from: [Link]

  • National Center for Biotechnology Information. 1-[4-(2-Amino-3-hydroxypropyl)phenyl]ethanone. PubChem. Available from: [Link]

  • MDPI. Removal of Phenol from Biomedical Waste via an Adsorption Process. Available from: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • National Center for Biotechnology Information. Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available from: [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available from: [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(2-hydroxyphenyl)-. NIST WebBook. Available from: [Link]

  • LabManager. Hazardous Waste Management in the Laboratory. Available from: [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Available from: [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. Available from: [Link]

  • Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available from: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]

  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. Available from: [Link]

  • ResearchGate. (PDF) Removal of Phenolic Compounds from Aqueous Phase by Adsorption onto Polymer Supported Iron Nanoparticles. Available from: [Link]

  • LookChem. LP-F101 Defoamer chemical68554-65-4 CAS NO.68554-65-4. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.